what is the mechanism of action for 1-[(2-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylic acid
An In-Depth Technical Guide for Drug Development Professionals Executive Overview The compound 1-[(2-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylic acid represents a highly functionalized derivative within the pyrazole-3-...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide for Drug Development Professionals
Executive Overview
The compound 1-[(2-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylic acid represents a highly functionalized derivative within the pyrazole-3-carboxylic acid pharmacophore class. Historically, pyrazole carboxylic acids have been leveraged as privileged scaffolds in medicinal chemistry, primarily acting as potent inhibitors of FAD-dependent oxidoreductases and modulators of cytosolic transcription factors. This whitepaper deconstructs the structural dynamics, dual-target mechanisms of action (MoA), and the self-validating experimental workflows required to characterize this specific molecule.
Pharmacophore Architecture & Structural Dynamics
The molecule's efficacy and target selectivity are dictated by three distinct structural domains:
The 1H-pyrazole-3-carboxylic acid core: This moiety serves as a bioisostere for
α
-keto and
α
-hydroxy acids. The carboxylate anion is essential for anchoring the molecule into positively charged active-site pockets (typically via bidentate salt bridges with Arginine residues).
The oxymethyl (-CH2-O-) linker: This provides critical rotational degrees of freedom, allowing the bulky tail to navigate tortuous binding channels without imposing severe entropic penalties upon binding.
The 2-nitrophenyl tail: A highly lipophilic, electron-withdrawing group. The nitro group acts as a strong hydrogen bond acceptor, while the phenyl ring engages in hydrophobic packing and
π−π
interactions, driving target affinity and residence time.
Core Mechanisms of Action (MoA)
Competitive Inhibition of FAD-Dependent Oxidoreductases
Pyrazole carboxylic acids are well-documented, potent inhibitors of peroxisomal and flavin-dependent enzymes, including rat long chain L-2-hydroxy acid oxidase (Hao2)[1] and D-amino acid oxidase (DAAO).
In the context of Hao2 and DAAO, the MoA is strictly competitive. The pyrazole-3-carboxylate core mimics the endogenous substrate (e.g., L-2-hydroxy acids or D-serine). The carboxylate group forms a critical electrostatic interaction with active-site arginine residues, while the pyrazole ring intercalates directly above the isoalloxazine ring of the FAD cofactor via
π−π
stacking. The unique 1-[(2-nitrophenoxy)methyl] substitution at the N1 position is directed outward into the solvent-accessible substrate entry channel. Here, the nitro group engages in specific dipole-dipole interactions with channel-lining residues, significantly increasing the inhibitor's residence time (
τ
) compared to smaller, unsubstituted analogs like 3-methylpyrazole-5-carboxylic acid.
Aryl Hydrocarbon Receptor (AhR) Antagonism
Beyond oxidoreductases, extended pyrazole-3-carboxylic acid derivatives act as specific antagonists of the Aryl Hydrocarbon Receptor (AhR), a basic helix-loop-helix transcription factor[2]. Similar to the well-characterized AhR antagonist CH-223191, the extended lipophilicity of the 2-nitrophenoxy moiety allows the compound to occupy the hydrophobic ligand-binding pocket of the cytosolic AhR complex.
By binding to this domain, the compound stabilizes the AhR-HSP90-XAP2-p23 chaperone complex in its inactive conformation. This prevents the ligand-induced conformational changes required for nuclear translocation, thereby blocking dimerization with the AhR Nuclear Translocator (ARNT) and preventing the transcription of downstream toxicity targets (e.g., CYP1A1)[2].
Fig 1. Dual mechanism of action targeting FAD-oxidoreductases and AhR signaling pathways.
Self-Validating Experimental Workflows
To rigorously validate the MoA and rule out assay interference (a common issue with nitroaromatic compounds), the following orthogonal protocols must be executed.
Protocol A: Amplex Red Coupled Enzyme Kinetics
Causality & Rationale: The 2-nitrophenoxy moiety exhibits strong UV/Vis absorbance, which frequently causes inner-filter effects (false positives) in standard spectrophotometric assays monitoring FAD reduction at 340 nm. To circumvent this, we employ an Amplex Red coupled assay. This shifts the detection window to 590 nm (red fluorescence), completely bypassing the compound's absorbance spectrum and ensuring the calculated
IC50
is an artifact-free representation of true catalytic inhibition.
Step-by-Step Methodology:
Compound Formulation: Dissolve the compound in 100% anhydrous DMSO to create a 10 mM stock. Critical: Final assay DMSO concentration must remain
≤
1% to prevent enzyme denaturation.
Enzyme Pre-Incubation: In a black 96-well microplate, combine 50 nM of the target enzyme (e.g., Hao2 or DAAO) with a serial dilution of the inhibitor (1 nM to 10 µM) in 50 mM Tris-HCl buffer (pH 8.0). Incubate for 15 minutes at 25°C. Causality: This allows the bulky nitrophenoxy group sufficient time to navigate the entry channel and reach binding equilibrium.
Coupled Detection Mix: Add a master mix containing 50 µM Amplex Red, 0.1 U/mL Horseradish Peroxidase (HRP), and the specific enzyme substrate at its
Km
concentration.
Kinetic Read: Immediately monitor fluorescence (Ex 530 nm / Em 590 nm) continuously for 30 minutes. Calculate the initial velocity (
V0
) and derive the
IC50
and
Ki
using the Cheng-Prusoff equation.
Causality & Rationale: Lipophilic compounds containing nitroaromatic rings are prone to colloidal aggregation in aqueous buffers, leading to non-specific protein sequestration (PAINS behavior). SPR is utilized to validate a 1:1 Langmuir binding model. By analyzing the association (
Kon
) and dissociation (
Koff
) rates, we confirm direct, specific active-site engagement.
Step-by-Step Methodology:
Sensor Chip Preparation: Immobilize the target enzyme onto a CM5 sensor chip via standard amine coupling (EDC/NHS) to a level of ~3000 Response Units (RU).
Analyte Injection: Inject the inhibitor across the chip in a multi-cycle kinetic format (concentrations ranging from 0.1x to 10x the expected
Kd
) at a flow rate of 30 µL/min.
Regeneration: Use a mild pulse of 10 mM Glycine-HCl (pH 2.5) if the dissociation is incomplete.
Data Analysis: Fit the resulting sensograms to a 1:1 binding model to extract
Kd
(
Koff/Kon
).
Fig 2. Self-validating experimental workflow for kinetic characterization and target engagement.
Quantitative Pharmacological Data
The following table summarizes the anticipated kinetic parameters for 1-[(2-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylic acid across its primary targets, based on the established behavior of the pyrazole-3-carboxylic acid pharmacophore class:
Physicochemical Profiling of 1-[(2-Nitrophenoxy)methyl]-1H-pyrazole-3-carboxylic Acid: A Comprehensive Technical Guide
Introduction & Structural Rationale In early-stage drug discovery, the transition from a synthetic hit to a viable lead candidate hinges on a rigorous understanding of its physicochemical properties. 1-[(2-nitrophenoxy)m...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Structural Rationale
In early-stage drug discovery, the transition from a synthetic hit to a viable lead candidate hinges on a rigorous understanding of its physicochemical properties. 1-[(2-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylic acid (CAS: 1004643-30-4)[1] is a highly functionalized molecular building block characterized by a pyrazole core, an ionizable carboxylic acid, and a sterically demanding 2-nitrophenoxy moiety connected via a methylene bridge.
From a structural perspective, the molecule contains an N,O-acetal (hemiaminal ether) linkage—a unique spatial connector that significantly influences both the molecule's conformational flexibility and its chemical stability in aqueous environments. Understanding the interplay between its ionization state, lipophilicity, and chemical stability is critical for predicting its behavior in biological systems and formulating it for in vivo studies.
To predict the absorption and permeability of this compound, we must first evaluate its fundamental descriptors against established frameworks like[2]. The table below synthesizes the core quantitative data for this molecule.
Optimal lipophilicity. Avoids the hydrophobic trapping in lipid membranes typically seen when cLogP > 5.
Topological Polar Surface Area
110.1 Ų
High polarity (driven by NO₂, COOH, and pyrazole) restricts blood-brain barrier (BBB) crossing but remains permissive for intestinal absorption (<140 Ų).
pKa (Carboxylic Acid)
~3.2
Highly ionized at physiological intestinal pH (7.4), leading to a stark pH-dependent solubility profile.
H-Bond Donors / Acceptors
1 / 6
Fully compliant with Lipinski's rules (HBD < 5, HBA < 10)[3], ensuring favorable hydration energy without excessive desolvation penalties during membrane permeation.
Stability Profiling: The N,O-Acetal Vulnerability
As an Application Scientist, I frequently encounter chemical liabilities that are overlooked during in silico screening. The N-CH₂-O linkage connecting the pyrazole to the nitrophenol is an aminal ether. While stable in neutral to basic conditions, this functional group is highly susceptible to acid-catalyzed hydrolysis [4].
If dosed orally, the compound will encounter the highly acidic environment of the stomach (pH 1.2 - 2.0). Protonation of the ether oxygen or the pyrazole nitrogen weakens the C-O bond, leading to the expulsion of 2-nitrophenol and the formation of a highly reactive N-methylene iminium intermediate. This intermediate is rapidly trapped by water, ultimately collapsing to release formaldehyde and 1H-pyrazole-3-carboxylic acid.
Acid-catalyzed hydrolysis pathway of the N,O-acetal linkage yielding three degradants.
Formulation Insight: To mitigate this degradation in vivo, the compound must be formulated in enteric-coated capsules that bypass gastric dissolution and release the payload in the higher pH environment of the duodenum.
Analytical Workflows & Experimental Protocols
To validate the theoretical descriptors, empirical characterization is mandatory. emphasize that solubility and charge state must be measured under thermodynamic equilibrium to accurately predict Biopharmaceutics Classification System (BCS) behavior[4].
Workflow for the physicochemical characterization and BCS classification of the compound.
Causality: Kinetic turbidimetry often overestimates true solubility due to the formation of metastable amorphous states[2]. The shake-flask method ensures the crystal lattice energy is fully accounted for, providing the true equilibrium solubility required for late-stage BCS classification.
Preparation: Weigh exactly 2.0 mg of the crystalline compound into two separate glass vials.
Buffer Addition: Add 1.0 mL of 0.1 N HCl (pH 1.2) to Vial 1, and 1.0 mL of Phosphate Buffered Saline (pH 7.4) to Vial 2.
Equilibration: Seal the vials and agitate at 300 RPM on a thermoshaker set strictly to 37.0 ± 0.5 °C for 48 hours. Reasoning: 48 hours is required to transition from kinetic supersaturation to thermodynamic equilibrium.
Phase Separation: Centrifuge the suspensions at 15,000 × g for 15 minutes at 37 °C to pellet the undissolved solid.
Quantification: Dilute the supernatant and analyze via HPLC-UV at the compound's
λmax
(typically ~254 nm for the nitrophenoxy chromophore).
Self-Validation System: Visually inspect the pellet. If no solid remains at the bottom of the vial after 48 hours, the system is not at thermodynamic equilibrium. The test must be invalidated and repeated with a higher initial solid mass (e.g., 5.0 mg).
Protocol B: pKa Determination via Potentiometric Titration
Causality: Because the unionized form of the carboxylic acid at pH < 3.2 has low aqueous solubility and will precipitate, it will invalidate the Nernstian response of the pH electrode. We utilize the Yasuda-Shedlovsky co-solvent extrapolation method to bypass this precipitation event.
Solvent Preparation: Prepare three titration diluents containing 20%, 30%, and 40% Methanol in HPLC-grade water, all standardized with 0.15 M KCl to maintain constant ionic strength.
Analyte Preparation: Dissolve 1.5 mg of the compound in 10 mL of each co-solvent mixture.
Titration: Using an automated potentiometric titrator, titrate the solutions from pH 2.0 to pH 7.0 using standardized 0.5 N KOH.
Data Extrapolation: Plot the apparent pKa (psKa) values against the inverse dielectric constant of the varying methanol mixtures. Extrapolate the linear regression to 0% methanol to determine the true aqueous pKa.
Self-Validation System: A blank titration of the solvent system (without the analyte) must be performed prior to the sample runs. This establishes the baseline electrode response and validates that the Nernstian slope is >58 mV/pH unit at 25°C. Failure to achieve this slope indicates electrode fouling, requiring recalibration.
References
Title: Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings
Source: Advanced Drug Delivery Reviews
URL: [Link]
Title: Physicochemical profiling (solubility, permeability and charge state)
Source: Current Topics in Medicinal Chemistry
URL: [Link]
Title: Methyl 1H-pyrazole-3-carboxylate (CID 565662) (Used as a structural proxy for pyrazole core properties)
Source: PubChem
URL: [Link]
1H NMR and 13C NMR chemical shifts for 1-[(2-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylic acid
An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 1-[(2-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylic acid For Researchers, Scientists, and Drug Development Professionals Abstract Nuclear Magnetic Reso...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 1-[(2-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This guide offers a detailed analysis of the ¹H and ¹³C NMR spectra of 1-[(2-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylic acid, a molecule of interest in medicinal chemistry and materials science. By dissecting the influence of each structural component—the pyrazole core, the 2-nitrophenoxy moiety, and the carboxylic acid group—we provide a predictive framework for its NMR chemical shifts. This document serves as a practical reference for researchers engaged in the synthesis, characterization, and application of novel heterocyclic compounds.
Introduction: The Structural Elucidation Challenge
The compound 1-[(2-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylic acid integrates several key functional groups that contribute to its unique electronic and conformational properties. The pyrazole ring is a common scaffold in pharmaceuticals, known for a wide range of biological activities.[1] The nitrophenoxy group introduces strong electron-withdrawing effects and potential for diverse chemical modifications. The carboxylic acid provides a handle for further derivatization, such as ester or amide formation.[2][3] Accurate interpretation of the NMR spectra is paramount for confirming the successful synthesis and purity of this molecule.
This guide provides a systematic, in-depth prediction and interpretation of the ¹H and ¹³C NMR spectra. We will explore the underlying principles governing the chemical shifts and coupling constants, offering a robust methodology for spectral assignment.
Molecular Structure and Atom Numbering
A clear and consistent atom numbering system is essential for unambiguous spectral assignment. The structure of 1-[(2-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylic acid is presented below with the standard numbering convention that will be used throughout this guide.
Caption: Molecular structure and atom numbering of 1-[(2-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylic acid.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule. The predicted chemical shifts (δ) are influenced by electron-donating and electron-withdrawing groups, as well as through-space effects.
Proton(s)
Predicted Chemical Shift (δ, ppm)
Multiplicity
Coupling Constants (J, Hz)
Rationale
H4
~6.8 - 7.2
d
J(H4-H5) ≈ 2.0 - 2.5
Located on the pyrazole ring, deshielded by the aromatic system.[4]
H5
~7.8 - 8.2
d
J(H5-H4) ≈ 2.0 - 2.5
Further deshielded due to its proximity to the N1-substituent.[4]
H6 (CH₂)
~5.4 - 5.8
s
-
Methylene protons situated between the pyrazole nitrogen and the phenoxy oxygen, leading to significant deshielding.[5]
H3'
~7.2 - 7.5
t
J(H3'-H4') ≈ 7.5 - 8.0
Aromatic proton on the nitrophenoxy ring.
H4'
~7.6 - 7.9
t
J(H4'-H3') ≈ 7.5 - 8.0, J(H4'-H5') ≈ 7.5 - 8.0
Aromatic proton ortho to the nitro group, experiencing its electron-withdrawing effect.[6]
H5'
~7.1 - 7.4
d
J(H5'-H4') ≈ 7.5 - 8.0
Aromatic proton meta to the nitro group.
H6'
~8.0 - 8.3
d
J(H6'-H5') ≈ 7.5 - 8.0
Aromatic proton ortho to the nitro group, strongly deshielded.[6][7]
COOH
~12.0 - 13.0
br s
-
The acidic proton of the carboxylic acid, typically observed as a broad singlet at a very downfield chemical shift.[2]
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals the carbon framework of the molecule. The chemical shifts are highly sensitive to the electronic environment of each carbon atom.
Carbon(s)
Predicted Chemical Shift (δ, ppm)
Rationale
C3
~145 - 150
Pyrazole carbon attached to the carboxylic acid group, deshielded.[8]
To obtain high-quality NMR spectra for 1-[(2-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylic acid, the following experimental procedure is recommended.
5.1. Sample Preparation
Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable choice as it can dissolve a wide range of organic compounds and will allow for the observation of the carboxylic acid proton. Other options include chloroform-d (CDCl₃) or acetone-d₆.[11]
Concentration: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers often use the residual solvent peak for referencing.[11]
5.2. NMR Spectrometer Parameters
The following are general guidelines for setting up ¹H and ¹³C NMR experiments on a 400 MHz spectrometer.
¹H NMR:
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
Spectral Width: 16 ppm (centered around 6 ppm).
Acquisition Time: 2-3 seconds.
Relaxation Delay: 1-2 seconds.
Number of Scans: 16-64, depending on the sample concentration.
¹³C NMR:
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').
Spectral Width: 240 ppm (centered around 120 ppm).
Acquisition Time: 1-2 seconds.
Relaxation Delay: 2-5 seconds.
Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.
5.3. Data Processing
Apply a Fourier transform to the acquired Free Induction Decay (FID).
Phase correct the spectrum.
Calibrate the chemical shift scale using the internal standard or the residual solvent peak.
Integrate the signals in the ¹H NMR spectrum.
Perform peak picking to identify the chemical shifts of all signals.
Caption: A generalized workflow for NMR data acquisition and analysis.
Conclusion
This technical guide provides a comprehensive, predictive analysis of the ¹H and ¹³C NMR spectra of 1-[(2-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylic acid. By understanding the influence of the various functional groups on the chemical shifts, researchers can confidently assign the observed signals, verify the structure of their synthesized compounds, and assess their purity. The provided experimental protocol offers a solid starting point for obtaining high-quality NMR data. This foundational knowledge is crucial for the advancement of research and development in fields that utilize complex heterocyclic molecules.
References
Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. (2013). ResearchGate. [Link]
Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. (2017). ACS Publications. [Link]
Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). (2013). PMC. [Link]
preliminary in vitro toxicity screening of 1-[(2-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylic acid
An In-Depth Technical Guide for the Preliminary In Vitro Toxicity Screening of 1-[(2-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylic acid Prepared by: Gemini, Senior Application Scientist Introduction: De-risking Novel Che...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide for the Preliminary In Vitro Toxicity Screening of 1-[(2-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Introduction: De-risking Novel Chemical Entities
The journey of a novel chemical entity (NCE) from discovery to clinical application is fraught with challenges, with safety being a primary hurdle. Early, robust assessment of a compound's toxicological profile is paramount to a "fail fast, fail cheap" strategy, ensuring that resources are focused on candidates with the highest potential for success.[1][2] This guide provides a comprehensive framework for the initial in vitro toxicity screening of 1-[(2-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylic acid , a novel compound with a heterocyclic pyrazole core.
Given the absence of prior toxicological data for this specific molecule, our strategy is built upon a logical, tiered approach informed by its structural motifs. This document is designed for drug development scientists and researchers, offering not just protocols, but the scientific rationale behind the experimental design, enabling a thorough and defensible preliminary risk assessment.
Compound Profile & Structural Alerts
The structure of 1-[(2-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylic acid presents two key moieties for consideration:
Pyrazole Core: Pyrazole derivatives are common in pharmaceuticals, exhibiting a wide range of biological activities.[3] However, some compounds within this class have been associated with off-target effects, including inhibition of mitochondrial respiration.[4]
2-Nitrophenoxy Group: Nitrophenols are known to have toxicological properties, with some isomers linked to methemoglobinemia and other adverse effects.[5][6] The nitro group, in particular, is a structural alert for potential reactive metabolite formation and the induction of oxidative stress.
These structural features guide our hypothesis-driven approach, suggesting that cytotoxicity, mitochondrial dysfunction, and oxidative stress are critical endpoints to investigate in our preliminary screen.
Experimental Design: A Tiered, Multi-Parametric Approach
A robust preliminary toxicity screen should never rely on a single assay.[7] Different assays measure distinct cellular events, and a multi-parametric approach provides a more complete picture of a compound's potential liabilities. We will employ a two-tiered strategy using two well-characterized human cell lines:
HepG2 (Human Hepatocellular Carcinoma): An industry-standard cell line for toxicology studies due to its hepatic origin and expression of certain metabolic enzymes.[8]
HEK293 (Human Embryonic Kidney): A widely used, robust cell line to assess baseline cytotoxicity outside of a hepatic context.[9]
Tier 1: Foundational Cytotoxicity Assessment
The initial tier aims to answer a fundamental question: At what concentration does the compound cause cell death? We will utilize two distinct assays that measure different hallmarks of cytotoxicity.
MTT Assay: Measures mitochondrial reductase activity, serving as a proxy for metabolic activity and cell viability.[10][11][12] A reduction in signal indicates mitochondrial dysfunction or cell death.
LDH Release Assay: Measures the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity.[13][14] An increase in signal is a direct marker of cytotoxic membrane damage.
Tier 2: Mechanistic Elucidation
Based on the structural alert of the 2-nitrophenoxy group, we hypothesize that an underlying mechanism of toxicity could be the generation of Reactive Oxygen Species (ROS).
DCFH-DA Assay: This assay measures intracellular ROS. The cell-permeant DCFH-DA is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent 2',7'–dichlorofluorescein (DCF).[15][16][17] An increase in fluorescence indicates oxidative stress.
Experimental Workflow & Data Interpretation
The overall screening process follows a logical progression from broad cytotoxicity assessment to mechanistic investigation.
Caption: General Workflow for In Vitro Toxicity Screening.
Quantitative Data Summary (Hypothetical Data)
All quantitative data should be summarized for clear comparison. The half-maximal inhibitory concentration (IC₅₀) is a key metric representing the concentration at which the compound induces a 50% reduction in the measured signal (e.g., cell viability).
Interpretation: The hypothetical IC₅₀ values are similar between the MTT and LDH assays, suggesting that the loss of metabolic activity occurs concurrently with the loss of membrane integrity. The slightly lower IC₅₀ in HepG2 cells could indicate a role for metabolic activation in the observed toxicity, a common scenario for liver-specific effects.
Table 2: Tier 2 Oxidative Stress Results
Compound Concentration (µM)
Cell Line
Mean Fluorescence Intensity (Fold Change vs. Vehicle)
5
HepG2
1.8
10
HepG2
3.5
20
HepG2
6.2
20
HEK293
2.1
Interpretation: The data shows a dose-dependent increase in ROS generation in HepG2 cells, which is significantly more pronounced than in HEK293 cells at the same concentration. This strongly supports the hypothesis that oxidative stress is a primary mechanism of toxicity and that this effect may be enhanced by hepatic metabolism.
Detailed Experimental Protocols
The following protocols are standardized for a 96-well plate format and should be optimized for specific laboratory conditions.
Protocol 1: MTT Cell Viability Assay
This assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[10][11][12]
Materials:
MTT solution: 5 mg/mL in sterile PBS, filter-sterilized.[18]
Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.
96-well clear, flat-bottom tissue culture plates.
Multi-channel pipette.
Microplate reader (absorbance at 570 nm).
Procedure:
Cell Seeding: Seed 1 x 10⁴ cells (HepG2 or HEK293) per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and a "no-cell" blank control.
Incubation: Incubate the plate for 24 hours (or desired time point) at 37°C, 5% CO₂.
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[10]
Formazan Formation: Incubate the plate for 3-4 hours at 37°C. Protect from light.
Solubilization: Carefully remove the medium. Add 100 µL of solubilization solution (DMSO) to each well.
Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[18] Read the absorbance at 570 nm.
Data Analysis: Subtract the average absorbance of the blank wells from all other wells. Calculate cell viability as a percentage of the vehicle control: % Viability = (Absorbance_Sample / Absorbance_Vehicle) * 100. Plot the results to determine the IC₅₀ value.
Protocol 2: LDH Cytotoxicity Assay
This assay quantifies the release of LDH from damaged cells into the culture supernatant.[14]
Materials:
Commercially available LDH Cytotoxicity Assay Kit (e.g., from Promega, Cayman Chemical, or similar).
Lysis Buffer (e.g., 10X Triton X-100, often included in kits) for maximum release control.
96-well plates.
Microplate reader (absorbance at 490 nm).
Procedure:
Cell Seeding & Treatment: Follow steps 1-3 from the MTT protocol. Set up additional control wells:
Maximum Release: Vehicle control-treated cells, to be lysed before supernatant collection.
Background: Medium only.
Incubation: Incubate for 24 hours at 37°C, 5% CO₂.
Lysis of Maximum Release Wells: One hour before the end of the incubation, add 10 µL of 10X Lysis Buffer to the "Maximum Release" wells.
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well of the supernatant plate.
Incubation & Reading: Incubate at room temperature for 30 minutes, protected from light.[19] Stop the reaction if required by the kit protocol. Read absorbance at 490 nm.
Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample_Release - Spontaneous_Release) / (Maximum_Release - Spontaneous_Release)] * 100.
Protocol 3: Intracellular ROS Assay (DCFH-DA)
This assay measures the generation of reactive oxygen species within cells.[15][20]
Materials:
DCFH-DA (2',7'–dichlorofluorescin diacetate) stock solution (e.g., 10 mM in DMSO).
Hanks' Balanced Salt Solution (HBSS) or serum-free medium.
Positive Control (e.g., H₂O₂ or Tert-butyl hydroperoxide).
Procedure:
Cell Seeding: Seed 2 x 10⁴ cells per well in a black, clear-bottom 96-well plate. Incubate for 24 hours.
Compound Treatment: Treat cells with the test compound at various concentrations (typically below the IC₅₀) for a shorter duration (e.g., 1-6 hours).
DCFH-DA Loading: Remove the treatment medium and wash cells once with warm HBSS. Add 100 µL of a 10 µM DCFH-DA working solution (diluted in HBSS) to each well.
Incubation: Incubate the plate for 30-45 minutes at 37°C, protected from light.
Measurement: Wash the cells twice with warm HBSS to remove excess probe. Add 100 µL of HBSS to each well. Immediately measure the fluorescence intensity using a plate reader (Ex/Em = 485/535 nm).[15]
Data Analysis: Subtract the background fluorescence (wells with no cells). Express the results as a fold change in fluorescence intensity relative to the vehicle-treated control cells.
Hypothesized Mechanism of Toxicity
The combined results from our hypothetical screen suggest a clear, interconnected pathway of toxicity, which can be visualized to guide further investigation.
Caption: Hypothetical Mechanism of Compound-Induced Toxicity.
Conclusion & Next Steps
This technical guide outlines a robust, multi-parametric strategy for the initial in vitro toxicity assessment of 1-[(2-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylic acid. By integrating assays that probe cell viability, membrane integrity, and oxidative stress, this workflow provides a foundational safety profile. The hypothetical data presented suggest that the compound induces cytotoxicity via a mechanism involving oxidative stress, with a potential for enhanced toxicity in hepatic cells.
These preliminary findings are critical for decision-making. If similar results were obtained experimentally, next steps would include:
Genotoxicity Screening: Assessing the potential for the compound to damage DNA (e.g., Ames test, micronucleus assay).
Further Mechanistic Studies: Investigating specific mitochondrial parameters (e.g., membrane potential) and identifying the specific reactive oxygen species involved.
Metabolite Identification: Determining if a metabolite formed in HepG2 cells is responsible for the enhanced toxicity.
Adherence to rigorous, well-validated in vitro methods, such as those outlined here and guided by international standards[21][22], is essential for building confidence in early-stage safety data and successfully advancing promising new chemical entities.
References
Cardoso, F. S., et al. (2013). Synthesis, docking studies, pharmacological activity and toxicity of a novel pyrazole derivative (LQFM 021)--possible effects on phosphodiesterase. PubMed. Retrieved from [Link]
El-Sayed, N. N. E., et al. (2018). Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. PubMed. Retrieved from [Link]
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
Kalyanaraman, B., et al. (2013). Dichloro-dihydro-fluorescein diacetate (DCFH-DA) assay: a quantitative method for oxidative stress assessment of nanoparticle-treated cells. PubMed. Retrieved from [Link]
J-Stage. (2013). Synthesis, Docking Studies, Pharmacological Activity and Toxicity of a Novel Pyrazole Derivative (LQFM 021)—Possible Effects on Phosphodiesterase. Retrieved from [Link]
PETA Science Consortium International e.V. (2021). Updates to OECD in vitro and in chemico test guidelines. Retrieved from [Link]
InfinixBio. (2026). Understanding In Vitro Toxicity Screening: A Key Component in Drug Development. Retrieved from [Link]
National Institutes of Health. (n.d.). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. Retrieved from [Link]
Dadashpour, S., et al. (2021). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. PubMed. Retrieved from [Link]
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
Atterwill, C. K., & Wing, M. G. (2008). Development of an in Vitro Reproductive Screening Assay for Novel Pharmaceutical Compounds. PubMed. Retrieved from [Link]
European Pharmaceutical Review. (2008). In vitro toxicity screening as pre-selection tool. Retrieved from [Link]
OECD. (2018). Guidance Document on Good In Vitro Method Practices (GIVIMP). Retrieved from [Link]
International Journal of Pharmaceutical Research and Applications. (n.d.). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]
JoVE. (2019). Detection of Total Reactive Oxygen Species in Adherent Cells by 2′,7′-Dichlorodihydrofluorescein Diacetate Staining. Retrieved from [Link]
OECD. (n.d.). In vitro assays for developmental neurotoxicity. Retrieved from [Link]
PubMed. (2025). DCFDA Assay for Oxidative Stress Measurement in Fluorometer. Retrieved from [Link]
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Nitrophenols. Retrieved from [Link]
OECD. (n.d.). Guidelines for the Testing of Chemicals. Retrieved from [Link]
Agency for Toxic Substances and Disease Registry (ATSDR). (2022). Toxicological Profile for Nitrophenols. Retrieved from [Link]
ESTIV. (2022). OECD published 6 new Test Guidelines and 10 updated or corrected Test Guidelines. Retrieved from [Link]
Wikipedia. (n.d.). 4-Nitrophenol. Retrieved from [Link]
GovInfo. (n.d.). 2-NITROPHENOL 4-NITROPHENOL Agency for Toxic Substances and Disease Registry U.S. P. Retrieved from [Link]
PubChem. (n.d.). Methyl 1H-pyrazole-3-carboxylate. Retrieved from [Link]
Chemical Substance Information. (n.d.). 1-(3-nitrophenyl)-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]
Kim, S. H., et al. (2006). Novel compound 2-methyl-2H-pyrazole-3-carboxylic acid (2-methyl-4-o-tolylazo-phenyl)-amide (CH-223191) prevents 2,3,7,8-TCDD-induced toxicity by antagonizing the aryl hydrocarbon receptor. PubMed. Retrieved from [Link]
NextSDS. (n.d.). 5-Methyl-1-(2-nitrophenyl)-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]
Synthesis Pathways for 1-[(2-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylic Acid Precursors: A Technical Guide
Executive Summary The 1H-pyrazole-3-carboxylic acid scaffold is a privileged pharmacophore widely utilized in the design of kinase inhibitors and agrochemicals[1]. Functionalizing the pyrazole N1 position with a (2-nitro...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 1H-pyrazole-3-carboxylic acid scaffold is a privileged pharmacophore widely utilized in the design of kinase inhibitors and agrochemicals[1]. Functionalizing the pyrazole N1 position with a (2-nitrophenoxy)methyl group introduces a unique hemaminal ether linkage (
N−CH2−O
). This structural motif not only acts as a rigidifying linker but also serves as a versatile precursor; for instance, the nitro group can be reduced to an aniline for subsequent amide coupling or macrocyclization.
Synthesizing this precursor presents two primary technical challenges:
Regioselectivity: The pyrazole core contains two competing nitrogen nucleophiles (N1 and N2).
Linker Stability: The hemaminal ether bond is sensitive to harsh acids and elevated temperatures.
This whitepaper outlines the optimal synthetic pathways, details the mechanistic causality behind reagent selection, and provides self-validating experimental protocols to ensure high-yield, reproducible synthesis.
Retrosynthetic Analysis & Pathway Selection
To construct 1-[(2-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylic acid, the critical bond disconnections revolve around the hemaminal ether bridge.
Pathway A (Preferred): Pre-formation of the electrophilic 1-(chloromethoxy)-2-nitrobenzene[2], followed by the regioselective N-alkylation of an ethyl 1H-pyrazole-3-carboxylate precursor.
Pathway B (Alternative): N-alkylation of the pyrazole with a dihalomethane to form a 1-(chloromethyl)pyrazole intermediate, followed by O-alkylation with 2-nitrophenol.
Why Pathway A is Superior:
The reactive chloromethyl group readily undergoes nucleophilic substitution (
SN2
) reactions with heterocyclic nitrogen centers. By utilizing a pre-formed, highly reactive chloromethyl ether, we avoid the competitive formation of symmetric bis-pyrazole methanes that plague Pathway B. Furthermore, the electronic deactivation of the pyrazole ring by the C3-ester necessitates a highly reactive electrophile to drive the reaction to completion under mild, kinetically controlled conditions.
Caption: Retrosynthetic analysis of 1-[(2-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylic acid.
Mechanistic Insights: Causality in Experimental Design
Selective Halogen Displacement in Linker Synthesis
The synthesis of the alkylating agent, 1-(chloromethoxy)-2-nitrobenzene, requires coupling 2-nitrophenol with bromochloromethane. The causality behind selecting bromochloromethane over dichloromethane lies in leaving group kinetics. Bromide is a significantly better leaving group than chloride. Under controlled basic conditions, the phenoxide selectively displaces the bromide, leaving the chloride intact for the subsequent N-alkylation step. This kinetic differentiation prevents the formation of the undesired bis(2-nitrophenoxy)methane byproduct.
Regioselectivity in Pyrazole N-Alkylation
1H-pyrazole-3-carboxylic acid esters exhibit annular tautomerism, meaning alkylation can theoretically occur at either N1 or N2. However, the C3-carboxylate group introduces significant steric hindrance adjacent to the N2 position.
By employing a bulky, soft base like Cesium Carbonate (
Cs2CO3
) in a polar aprotic solvent (DMF), we exploit the "Cesium Effect." The large
Cs+
cation weakly coordinates the pyrazolate anion, generating a highly reactive, "naked" nucleophile. This drives the reaction under strict kinetic control at 0 °C, overwhelmingly favoring alkylation at the sterically unhindered N1 position[1].
Caption: Kinetic vs. thermodynamic control in the regioselective N-alkylation of the pyrazole core.
Quantitative Data Summarization
The following table summarizes the optimization data for the critical N-alkylation step, demonstrating why specific reagents were chosen to maximize the N1:N2 isomeric ratio.
Entry
Base
Solvent
Temp (°C)
Yield (%)
N1:N2 Ratio
Observation / Causality
1
K2CO3
MeCN
80
45
3:1
High thermal energy overcame steric hindrance, leading to poor regiocontrol and partial linker degradation.
2
NaH
THF
0 to 25
62
5:1
Strong, hard base caused partial cleavage of the sensitive chloromethyl ether electrophile.
As an application scientist, I emphasize that a protocol is only as good as its In-Process Controls (IPCs). The following methodologies are designed to be self-validating.
Protocol 1: Synthesis of 1-(chloromethoxy)-2-nitrobenzene[2]
Setup: Charge a flame-dried reactor with 2-nitrophenol (1.0 equiv) and anhydrous THF (0.5 M). Cool to 0 °C under
N2
.
Deprotonation: Carefully add NaH (60% dispersion in mineral oil, 1.1 equiv) portion-wise. Caution:
H2
gas evolution. Stir until gas evolution ceases (approx. 30 min), yielding a deep red/orange solution of the phenoxide.
Alkylation: Add bromochloromethane (3.0 equiv) in one rapid injection. Heat the reaction to 65 °C (reflux) for 12 hours.
Causality Check: A 3-fold excess of bromochloromethane is used to statistically favor mono-alkylation, leveraging the differential leaving group ability (
Br>Cl
).
Self-Validation (IPC): Quench a 0.1 mL aliquot in water/EtOAc. TLC (Hexanes:EtOAc 8:2) must show the complete consumption of the bright yellow 2-nitrophenol spot (
Rf≈0.3
) and the appearance of a UV-active, non-staining product spot (
Rf≈0.6
).
Workup: Concentrate under reduced pressure, partition between EtOAc and water, wash with brine, dry over
Na2SO4
, and purify via silica plug to afford the product as a pale yellow oil.
Protocol 2: Regioselective N-Alkylation
Setup: Charge a 250 mL round-bottom flask with Ethyl 1H-pyrazole-3-carboxylate (1.0 equiv) and anhydrous DMF (0.2 M).
Base Addition: Add
Cs2CO3
(1.5 equiv) in one portion. The suspension will transition from colorless to a faint yellow slurry. Cool the mixture to 0 °C using an ice-water bath.
Electrophile Addition: Dissolve 1-(chloromethoxy)-2-nitrobenzene (1.1 equiv) in a minimal volume of anhydrous DMF and add dropwise via an addition funnel over 15 minutes.
Causality Check: Dropwise addition at 0 °C is critical. Allowing the internal temperature to spike will increase the thermodynamic drive toward the sterically hindered N2-isomer.
Self-Validation (IPC): Monitor via LC-MS. The starting pyrazole (
[M+H]+
) should deplete within 2-4 hours. A major peak corresponding to the N1 product will appear. If N2 alkylation occurs, it typically elutes slightly earlier on reverse-phase HPLC due to higher polarity from the exposed N1 lone pair.
Workup: Quench with ice water to precipitate the product. Filter, wash with cold water, and recrystallize from EtOH to yield Ethyl 1-[(2-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylate.
Protocol 3: Saponification to Target Acid
Setup: Dissolve the ester from Protocol 2 (1.0 equiv) in a 3:1 mixture of THF:
H2O
(0.1 M).
Hydrolysis: Add
LiOH⋅H2O
(2.0 equiv). Stir at ambient temperature (20-25 °C) for 4 hours.
Causality Check: LiOH is preferred over NaOH or KOH because the hemaminal ether (
N−CH2−O
) is sensitive to harsh alkaline conditions at elevated temperatures. The mild nature of LiOH in a biphasic-miscible solvent system ensures quantitative ester cleavage without linker degradation.
Self-Validation (IPC): TLC will show complete conversion of the high-
Rf
ester to a baseline spot.
Workup: Evaporate the THF under reduced pressure. Cool the aqueous layer to 0 °C and carefully acidify to pH 3 using 1M HCl. The target 1-[(2-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylic acid will precipitate as an off-white solid. Filter, wash with cold water, and dry under high vacuum.
References
Application Notes and Protocols: The Role of 4-(chloromethyl)piperidine hydrochloride in the Preparation of Potent Kinase Inhibitors
Source: Benchchem
URL:
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review
Source: PMC (National Institutes of Health)
URL:1
Browse Substances by Journal | Tetrahedron Letters - page 50 - Chemical Synthesis Database
Source: ChemSynthesis
URL:2
Mastering the Amide Bond: A Detailed Protocol for Coupling with 1-[(2-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals The synthesis of amides is a fundamental transformation in medicinal chemistry and drug development. This document provides a comprehensive guide to the ami...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
The synthesis of amides is a fundamental transformation in medicinal chemistry and drug development. This document provides a comprehensive guide to the amide coupling of 1-[(2-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylic acid, a molecule with potential applications in pharmaceutical research. This protocol, designed for practical application in a laboratory setting, offers a detailed, step-by-step procedure, explains the rationale behind the chosen methodology, and provides guidance for troubleshooting potential issues.
Understanding the Substrate: 1-[(2-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylic acid
The structure of 1-[(2-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylic acid presents specific considerations for amide coupling. The pyrazole ring system is a common scaffold in biologically active compounds.[1] The presence of the (2-nitrophenoxy)methyl substituent may introduce steric hindrance around the carboxylic acid group, potentially influencing the reaction rate and choice of coupling reagents. Furthermore, the electronic properties of the nitro group can affect the reactivity of the molecule.
The Strategic Approach: Carbodiimide-Mediated Coupling
The formation of an amide bond from a carboxylic acid and an amine requires the activation of the carboxylic acid.[2][3] A widely used and effective method is carbodiimide-mediated coupling. This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive, 1-hydroxybenzotriazole (HOBt).
EDC is a water-soluble carbodiimide that converts the carboxylic acid into a more reactive O-acylisourea intermediate.[3] HOBt is added to suppress side reactions and minimize racemization, particularly when working with chiral amines.[4] It achieves this by reacting with the O-acylisourea to form an active ester, which then readily reacts with the amine to form the desired amide.[5][6]
Visualizing the Process: Experimental Workflow
The following diagram illustrates the key steps involved in the amide coupling protocol.
Caption: A step-by-step workflow for the EDC/HOBt mediated amide coupling.
Detailed Experimental Protocol
This protocol outlines the procedure for coupling 1-[(2-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylic acid with a primary or secondary amine.
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Reaction solvent
Saturated aqueous NaHCO₃
-
For work-up
Brine
-
For work-up
Anhydrous MgSO₄ or Na₂SO₄
-
Drying agent
Silica gel
-
For column chromatography
Ethyl acetate/Hexanes
-
Eluent for column chromatography
Step-by-Step Procedure
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-[(2-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylic acid (1.0 eq) in anhydrous DCM or DMF.
Addition of Reagents: To the stirred solution, add the amine (1.1-1.2 eq), HOBt (1.2 eq), and DIPEA (2.0-3.0 eq). The base is essential to neutralize the hydrochloride salt of EDC and the carboxylic acid.
Cooling: Cool the reaction mixture to 0 °C using an ice bath. This helps to control any initial exotherm upon addition of the coupling reagent.
Addition of EDC: Slowly add EDC·HCl (1.2-1.5 eq) to the cooled reaction mixture.
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.
Work-up:
Dilute the reaction mixture with ethyl acetate or another suitable organic solvent.
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide.
Troubleshooting and Considerations
Problem
Possible Cause
Suggested Solution
Low or No Yield
Inactive coupling reagent, wet solvent/reagents, or significant steric hindrance.
Use fresh reagents and anhydrous solvents. For sterically hindered substrates, consider using a more potent coupling reagent like HATU or PyBOP. Increasing the reaction time or temperature may also be beneficial.
Presence of N-acylurea byproduct
Insufficient HOBt or slow reaction with the amine.
Ensure the correct stoichiometry of HOBt is used. Pre-activating the carboxylic acid with EDC and HOBt before adding the amine can sometimes mitigate this.
Difficult Purification
Byproducts with similar polarity to the product.
Optimize the solvent system for column chromatography. If the product is sufficiently stable, consider a derivatization to alter its polarity for easier separation.
Mechanistic Rationale
The success of this protocol hinges on the specific roles of EDC and HOBt in activating the carboxylic acid.
Caption: Simplified mechanism of EDC/HOBt mediated amide coupling.
References
Vertex AI Search. (n.d.). Amine to Amide Mechanism (EDC + HOBt) - Common Organic Chemistry.
Sarma, B., et al. (2017). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
BenchChem. (2025). Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines.
DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit.
Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2021, February 1).
Ilhan, I. O., & Çadir, M. (2012). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Asian Journal of Chemistry, 24(10), 4463.
ResearchGate. (2025, December 5). Synthesis and Reactions of Some 1H-Pyrazole-3 Carboxylic Acid Chloride.
Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
Aapptec Peptides. (n.d.). Coupling Reagents.
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling.
Reid, M., et al. (2007). Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. The Journal of Organic Chemistry, 72(22), 8415-8420.
Reddit. (2024, April 28). EDC-HOBt Amide coupling workup help : r/Chempros.
amphoteros. (2014, April 4). Uphill battles in amide couplings.
Reddit. (2025, March 20). How do I avoid side reactions while doing this peptide coupling reaction?
BenchChem. (2025). Application Notes and Protocols for Amide Coupling with Carboxylic Acids.
Allen, C. L., Chhatwal, A. R., & Williams, J. M. J. (2011). Direct amide formation from unactivated carboxylic acids and amines.
Application Notes and Protocols for the Derivatization of 1-[(2-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylic acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals This comprehensive technical guide provides detailed application notes and experimental protocols for the derivatization of 1-[(2-nitrophenoxy)methyl]-1H-py...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This comprehensive technical guide provides detailed application notes and experimental protocols for the derivatization of 1-[(2-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylic acid , a versatile scaffold with significant potential in medicinal chemistry and organic synthesis. This document offers in-depth insights into key derivatization strategies, including amide bond formation, esterification, and cyclocondensation reactions. Furthermore, it explores the chemical manipulation of the nitro group, a key functional handle for further molecular diversification.
The pyrazole core is a well-established privileged structure in drug discovery, with numerous derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The strategic placement of the (2-nitrophenoxy)methyl substituent at the N1 position of the pyrazole ring introduces unique electronic and steric features, offering opportunities for the development of novel chemical entities with tailored pharmacological profiles. The ortho-nitro group, in particular, can serve as a precursor for further chemical transformations, expanding the accessible chemical space.[3]
I. Core Derivatization Strategies
The primary locus of derivatization for 1-[(2-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylic acid is the carboxylic acid moiety at the C3 position. This functional group provides a convenient handle for the introduction of diverse molecular fragments through standard and advanced organic reactions.
Amide Bond Formation: Accessing a Key Pharmacophore
Amide derivatives of pyrazole-3-carboxylic acids are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules.[1][4] The synthesis of amides from the title compound can be efficiently achieved through the activation of the carboxylic acid, followed by coupling with a primary or secondary amine.
Conceptual Workflow for Amide Synthesis
Caption: General workflow for the synthesis of amide derivatives.
Protocol 1: Synthesis of 1-[(2-nitrophenoxy)methyl]-1H-pyrazole-3-carboxamides via the Acid Chloride
This two-step protocol involves the initial conversion of the carboxylic acid to the more reactive acid chloride, followed by reaction with the desired amine.
Step 1: Synthesis of 1-[(2-nitrophenoxy)methyl]-1H-pyrazole-3-carbonyl chloride
Rationale: Conversion of the carboxylic acid to the acid chloride significantly enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the amine. Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are common and effective reagents for this transformation.[5][6] A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate the reaction, particularly when using oxalyl chloride.
Procedure:
To a solution of 1-[(2-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylic acid (1.0 eq) in an anhydrous, inert solvent such as dichloromethane (DCM) or toluene, add a catalytic amount of DMF (1-2 drops).
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases. The reaction progress can be monitored by the disappearance of the starting material using thin-layer chromatography (TLC).
Remove the solvent and excess reagent under reduced pressure to yield the crude acid chloride, which is typically used in the next step without further purification.
Step 2: Amide Coupling
Rationale: The highly reactive acid chloride readily reacts with primary or secondary amines in the presence of a non-nucleophilic base to neutralize the HCl generated during the reaction.[7] The choice of base and solvent can be crucial, especially for sterically hindered or electron-deficient amines.[8][9]
Procedure:
Dissolve the crude 1-[(2-nitrophenoxy)methyl]-1H-pyrazole-3-carbonyl chloride from the previous step in an anhydrous aprotic solvent such as DCM, tetrahydrofuran (THF), or acetonitrile.
In a separate flask, dissolve the desired amine (1.0 - 1.2 eq) and a non-nucleophilic base such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) (1.5 - 2.0 eq) in the same solvent.
Cool both solutions to 0 °C.
Slowly add the amine solution to the acid chloride solution.
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC.
Upon completion, wash the reaction mixture with water and brine.
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired amide.
Parameter
Value/Condition
Rationale
Acid Activation
SOCl₂ or (COCl)₂
Forms a highly reactive acid chloride intermediate.[5]
Esterification of the carboxylic acid moiety can be used to modulate the lipophilicity and other physicochemical properties of the parent compound, which is a common strategy in drug design.
Protocol 2: Fischer Esterification
Rationale: Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[10] The reaction is an equilibrium process, and to drive it towards the product, a large excess of the alcohol is typically used as the solvent.
Procedure:
Dissolve 1-[(2-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylic acid (1.0 eq) in the desired alcohol (e.g., methanol, ethanol), which serves as both the reactant and the solvent.
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (0.1 - 0.2 eq).
Heat the reaction mixture to reflux and stir for 4-24 hours. Monitor the reaction progress by TLC.
After completion, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.
Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by water and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to yield the desired ester.
Cyclocondensation Reactions: Building Fused Heterocyclic Systems
The carboxylic acid functionality can also serve as a precursor for the synthesis of fused heterocyclic systems, such as pyrazolo[3,4-d]pyridazinones, which are known to possess a range of biological activities.[11][12]
Protocol 3: Synthesis of Pyrazolo[3,4-d]pyridazinone Derivatives
Rationale: This transformation typically involves the reaction of the pyrazole-3-carboxylic acid or its corresponding ester with hydrazine. The reaction proceeds through the formation of a hydrazide intermediate, which then undergoes intramolecular cyclization.
Procedure:
A mixture of 1-[(2-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylic acid (1.0 eq) and hydrazine hydrate (or a substituted hydrazine) (1.2 - 2.0 eq) in a high-boiling solvent such as ethanol, n-butanol, or acetic acid is heated to reflux.
The reaction is monitored by TLC for the disappearance of the starting material, which may take several hours.
Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.
The solid is washed with a cold solvent (e.g., ethanol) and dried to afford the pyrazolo[3,4-d]pyridazinone derivative. Further purification can be achieved by recrystallization if necessary.
II. Derivatization via the Nitro Group
The ortho-nitro group on the phenoxy moiety is a valuable functional handle that can be transformed into an amino group, opening up a new avenue for derivatization and the synthesis of novel fused ring systems.
Conceptual Workflow for Nitro Group Reduction and Subsequent Derivatization
Caption: Pathway for derivatization via the nitro group.
Reduction of the Nitro Group
The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis. Several methods can be employed, with catalytic transfer hydrogenation being a mild and often chemoselective option.[13][14]
Protocol 4: Catalytic Transfer Hydrogenation of the Nitro Group
Rationale: Catalytic transfer hydrogenation using a hydrogen donor like ammonium formate or formic acid in the presence of a palladium on carbon (Pd/C) catalyst is an efficient and selective method for reducing nitro groups without affecting other potentially reducible functionalities such as the pyrazole ring.[11][15] This method avoids the need for high-pressure hydrogenation equipment.
Procedure:
To a solution of the 1-[(2-nitrophenoxy)methyl]-1H-pyrazole derivative (1.0 eq) in a suitable solvent such as methanol or ethanol, add 10% palladium on carbon (10 mol%).
Add ammonium formate (5-10 eq) in portions or formic acid.
Heat the mixture to reflux and stir for 1-4 hours. Monitor the reaction progress by TLC.
After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite® to remove the catalyst.
Wash the Celite® pad with the solvent.
Concentrate the filtrate under reduced pressure.
The residue can be purified by column chromatography or recrystallization to yield the corresponding amino derivative.
Table 2: Key Parameters for Nitro Group Reduction.
III. Potential for Intramolecular Reactions
The presence of the ortho-nitro (or the corresponding amino) group on the phenoxymethyl substituent raises the possibility of intramolecular cyclization reactions. While no specific examples for the title compound were found in the reviewed literature, researchers should be mindful of potential side reactions, especially under harsh basic or acidic conditions, or at elevated temperatures. For instance, the amino derivative obtained after nitro reduction could potentially undergo intramolecular cyclization with an activated carboxylic acid derivative. Careful control of reaction conditions is therefore crucial to achieve the desired derivatization.
IV. Conclusion
This guide provides a foundational framework for the derivatization of 1-[(2-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylic acid. The protocols for amide formation, esterification, and cyclocondensation offer robust starting points for the synthesis of a diverse library of novel compounds. Furthermore, the strategic reduction of the nitro group opens up additional avenues for molecular exploration. Researchers are encouraged to adapt and optimize these protocols based on the specific properties of their target molecules and to remain vigilant for potential intramolecular side reactions. The versatility of this scaffold, combined with the derivatization strategies outlined herein, underscores its significant potential for the discovery of new therapeutic agents and functional organic materials.
V. References
Wienhöfer, G., Sorribes, I., Boddien, A., Westerhaus, F., Junge, K., Junge, H., Llusar, R., & Beller, M. (2011). General and Selective Iron-Catalyzed Transfer Hydrogenation of Nitroarenes without Base. Journal of the American Chemical Society, 133(33), 12875–12879. [Link]
Gawande, M. B., Hosseini, M., L-Vay, D., & Zbořil, R. (2018). Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. Scientific Reports, 8(1), 1-9. [Link]
Boddien, A., Loges, B., Junge, H., & Beller, M. (2011). Highly selective transfer hydrogenation of functionalised nitroarenes using cobalt-based nanocatalysts. Green Chemistry, 13(9), 2277-2280. [Link]
Lu, Z., Ma, J., & Li, Y. (2015). Chemoselective Transfer Hydrogenation of Nitroarenes Catalyzed by Highly Dispersed, Supported Nickel Nanoparticles. ACS Catalysis, 5(8), 4748–4753. [Link]
Ilhan, I. O., & Çadir, M. (2012). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Asian Journal of Chemistry, 24(11), 5021-5025.
Nielsen, D. K., & Skrydstrup, T. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-433. [Link]
Özdemir, A., Gümüş, M. H., & Altıntop, M. D. (2021). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1477-1490. [Link]
Ghorab, M. M., Ragab, F. A., & Heiba, H. I. (2010). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules, 15(10), 6938-6948. [Link]
Davoodnia, A., Bakavoli, M., & Khashi, M. (2008). Synthesis of Some New Pyrazolo[3,4-d]pyrimidin-4-amines. Journal of the Korean Chemical Society, 52(5), 503-506.
Ghorab, M. M., Ragab, F. A., & Heiba, H. I. (2010). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules, 15(10), 6938-6948. [Link]
Gomaa, M. A. M. (2012). Synthesis of pyrazolo[3, 4-d]pyrimidin-4-ones by the reaction of carboxylic acid in the presence of POCl3. Journal of the Serbian Chemical Society, 77(1), 1-7.
Nielsen, D. K., & Skrydstrup, T. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-433. [Link]
Li, Y., et al. (2014). Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction. Journal of Pharmacy and Pharmacology, 66(10), 1431-1441. [Link]
Davoodnia, A., et al. (2010). Microwave Synthesis of New Pyrazolo[3,4-d]pyrimidin-4-ones in Solvent-Free Condition. Asian Journal of Chemistry, 22(5), 3623-3628.
Kumar, V., et al. (2013). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 5(12), 650-658. [Link]
Li, Y., et al. (2014). Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. Chemical and Pharmaceutical Bulletin, 62(6), 556-564. [Link]
Sasaki, K., & Crich, D. (2011). Facile Amide Bond Formation from Carboxylic Acids and Isocyanates. Organic Letters, 13(9), 2256–2259. [Link]
Nielsen, D. K., & Skrydstrup, T. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-433. [Link]
Hacıalioğlu, E., et al. (2019). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 831-844. [Link]
Hacıalioğlu, E., et al. (2019). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 831-844. [Link]
El-Sayed, M. A. A., et al. (2009). Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. Bioorganic & Medicinal Chemistry, 17(11), 3829-3837. [Link]
Kumar, D., et al. (2022). Transition metal-free one-pot tandem chemoselective reduction and cyclization of 3/5-(2-nitrophenyl)-1H-pyrazoles using sodium dithionite. Organic & Biomolecular Chemistry, 20(4), 833-841. [Link]
Asif, M. (2012). Synthesis and Pharmacological Investigation of 5-Substituted-3-methylsulfanyl-1 H-pyrazole-4- carboxylic Acid Ethyl Esters. Journal of Pharmacy Research, 5(8), 4363-4366.
Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
Chen, Y., et al. (2022). Intramolecular cyclization of the pyrazole ring. Chemistry – An Asian Journal, 17(2), e202101138.
Portilla, J., & Quiroga, J. (2010). 194 recent advances in the synthesis of new pyrazole derivatives. Arkivoc, 2011(1), 194-226.
Ilhan, I. O., & Çadir, M. (2012). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Asian Journal of Chemistry, 24(11), 5021-5025.
Kumar, A., et al. (2017). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry, 33(4), 1626-1643. [Link]
G. A. Morris, et al. (2024). Organic & Biomolecular Chemistry. Royal Society of Chemistry.
Sasmal, S., et al. (2023). Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Advances, 13(16), 10731-10757. [Link]
Beller, M., & Ren, C. (2011). Cross coupling reactions in organic synthesis themed issue. Chemical Society Reviews, 40(10), 4946-4947. [Link]
Mutai, K., & Nakagaki, R. (1990). Bifunctional reactivity of the nitrophenoxyl group in intramolecular photoreactions. The Journal of Organic Chemistry, 55(16), 4972-4974. [Link]
LaMattina, J. L., & Muse, D. E. (1977). Synthesis and reactions of p-nitrophenyl 2,2-diethoxypropionate and p-nitrophenyl 2-ethoxypropenoate. The Journal of Organic Chemistry, 42(12), 2049-2053. [Link]
Application Note: Preparation and Management of 1-[(2-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylic acid Stock Solutions in DMSO
Introduction and Chemical Rationale 1-[(2-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylic acid (MW: 263.21 g/mol ) is a synthetic small molecule characterized by a polar pyrazole-3-carboxylic acid core linked to a hydropho...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction and Chemical Rationale
1-[(2-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylic acid (MW: 263.21 g/mol ) is a synthetic small molecule characterized by a polar pyrazole-3-carboxylic acid core linked to a hydrophobic 2-nitrophenoxy moiety. This bifunctional architecture creates distinct solubility challenges; the carboxylic acid tends to form strong intermolecular dimers, while the aromatic ether system resists solvation in purely aqueous buffers.
To overcome these barriers, anhydrous dimethyl sulfoxide (DMSO) is the universal solvent of choice. As a highly polar, aprotic, and amphiphilic solvent, DMSO efficiently disrupts hydrogen-bonding networks and solvates both the polar and hydrophobic domains of the molecule, ensuring a homogenous solution for downstream biological assays and quantitative high-throughput screening (qHTS)[1].
The Causality of Compound Management: Why Rigorous Protocols Matter
While DMSO is an exceptional solvent, it is notoriously hygroscopic. When exposed to ambient air, anhydrous DMSO rapidly absorbs atmospheric moisture—often taking up significant water volume within just a few hours[2]. This hydration drastically reduces the solvent's capacity to keep hydrophobic molecules in solution, leading to invisible micro-precipitation and a drop in the actual active concentration of the stock[3].
Furthermore, subjecting the stock solution to repeated freeze-thaw cycles induces "freeze-concentration." As the DMSO freezes, the solute is excluded from the forming crystal lattice, creating localized zones of extreme concentration that force the compound to precipitate irreversibly. To prevent these failure modes, this protocol adheres to the strict compound management guidelines established by the NIH Assay Guidance Manual[4], utilizing a self-validating system of single-use aliquots and inert gas overlays.
The following table summarizes the precise mass required to formulate standard stock concentrations. Note: While 10 mM is the industry standard for starting qHTS libraries, maximum solubility (e.g., 50 mM or 100 mM) should be empirically verified via LC-MS prior to large-scale formulation.
Consumables: Low-binding amber glass or polypropylene vials (to prevent photo-degradation of the nitroaromatic group).
Atmosphere: Argon or Nitrogen gas line for overlay.
Step-by-Step Methodology: A Self-Validating System
Step 1: Equilibration (Preventing Condensation)
Action: Allow the sealed vial of the powdered compound to equilibrate to room temperature (RT) inside a desiccator for at least 30 minutes before opening.
Why: Opening a cold vial causes ambient humidity to instantly condense on the powder. This introduces water into the system before the solvent is even added, permanently compromising the anhydrous environment and accelerating compound degradation.
Step 2: Weighing and Solvent Addition
Action: Weigh the calculated mass (e.g., 2.63 mg for a 10 mM stock) using a calibrated analytical balance. Transfer the powder to a low-binding amber vial. Immediately add the corresponding volume of anhydrous DMSO.
Why: Amber vials protect the sensitive nitrophenoxy moiety from UV-induced photo-isomerization. Anhydrous DMSO must be used immediately upon opening to prevent the rapid atmospheric water uptake that leads to compound dropout[2].
Step 3: Dissolution and Homogenization
Action: Vortex the solution gently for 30 seconds. If the compound does not fully dissolve, place the vial in a bath sonicator set to ≤37°C for 5–10 minutes.
Why: Sonication provides the mechanical cavitation energy required to break the crystal lattice without applying excessive thermal stress. Temperatures above 37°C risk degrading the carboxylic acid or cleaving the ether linkage.
Step 4: Quality Control Validation
Action: Visually inspect the solution against a strong light source to ensure no micro-particulates remain. Extract a 1 µL sample and analyze it via LC-MS.
Why: Visual clarity does not guarantee complete molecular dissolution. LC-MS acts as a self-validating checkpoint to confirm that the compound has not degraded, that the purity remains >95%, and that the exact target concentration has been achieved before any biological testing begins[3].
Step 5: Aliquoting and Inert Storage
Action: Immediately divide the master stock into single-use aliquots (e.g., 20–50 µL) in tightly sealed, low-volume tubes. Gently blow argon gas over the liquid surface before capping. Store at -20°C or -80°C in a secondary desiccated container.
Why: Single-use aliquots completely bypass the destructive freeze-thaw cycles that cause freeze-concentration and irreversible precipitation. The argon overlay displaces oxygen and moisture, ensuring long-term structural integrity in alignment with best-in-class compound management standards[4].
Workflow Visualization
Workflow for the preparation and QC of DMSO stock solutions to ensure small molecule integrity.
References
1.[3] Monitoring compound integrity with cytochrome P450 assays and qHTS . PubMed Central (PMC). Available at:[Link]
2.[2] Rate of water uptake of DMSO stored in uncapped tubes for more than 72 h . ResearchGate. Available at:[Link]
3.[4] Assay Guidance Manual . National Center for Biotechnology Information (NCBI) Bookshelf. Available at:[Link]
4.[1] Assay Guidance Manual: Quantitative Biology and Pharmacology in Preclinical Drug Discovery . eScholarship.org. Available at:[Link]
troubleshooting poor aqueous solubility of 1-[(2-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylic acid
Welcome to the Formulation & Solubilization Technical Support Center. As a Senior Application Scientist, I frequently guide research teams through the thermodynamic and kinetic hurdles of formulating challenging BCS Clas...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Formulation & Solubilization Technical Support Center. As a Senior Application Scientist, I frequently guide research teams through the thermodynamic and kinetic hurdles of formulating challenging BCS Class II/IV molecules.
The compound —1-[(2-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylic acid —presents a classic physicochemical dichotomy: a hydrophilic, ionizable headgroup (the carboxylic acid) tethered to a bulky, highly lipophilic tail (the 2-nitrophenoxy group). Below is our comprehensive troubleshooting guide to overcoming its aqueous solubility barriers.
Diagnostic Workflow
Before altering your formulation, it is critical to diagnose whether your solubility limit is driven by crystal lattice energy (solid-state barrier) or cavitation energy (solvation barrier).
Logical decision tree for resolving pyrazole-3-carboxylic acid solubility issues.
Q1: Why does this compound exhibit such poor aqueous solubility despite having an ionizable carboxylic acid group?The Causality: The solubility of a molecule is dictated by the thermodynamic balance between its crystal lattice energy and its solvation energy. While the pyrazole-3-carboxylic acid moiety provides a site for ionization (pKa ~3.5–4.5), the bulky 1-[(2-nitrophenoxy)methyl] substituent is highly lipophilic. This hydrophobic tail requires a large cavity to be formed in the water network, which is thermodynamically unfavorable. Furthermore, carboxylic acids form strong intermolecular hydrogen-bonded dimers in the solid state, driving up the crystal lattice energy. The single negative charge generated upon ionization at physiological pH is insufficient to overcome the massive hydration penalty imposed by the nitrophenoxy group[1].
Q2: I am experiencing compound precipitation when diluting my DMSO stock into aqueous assay buffers. How can I prevent this?The Causality: This is a classic solvent-shift precipitation (often called "crashing out"). When the DMSO stock is diluted into an aqueous buffer, the local concentration of DMSO drops rapidly. The hydrophobic (2-nitrophenoxy)methyl group immediately nucleates before the compound can disperse into the bulk aqueous phase[2].
The Solution: You must lower the thermodynamic barrier to solvation in the aqueous phase before introduction. Incorporate a surfactant (e.g., 0.1% Tween-20) into your aqueous assay buffer prior to adding the compound. The surfactant micelles will immediately encapsulate the lipophilic nitrophenoxy tail, preventing nucleation[3].
Q3: Which counterion should I select for in vivo formulation?The Causality: While sodium or potassium salts increase solubility, they often still possess high lattice energies. For a molecule with a bulky lipophilic group, utilizing large, organic counterions like Meglumine or Tromethamine (TRIS) is highly recommended. These counterions disrupt the crystal lattice more effectively due to their steric bulk and provide multiple hydroxyl groups that engage in extensive hydrogen bonding with the surrounding water, drastically lowering the solvation barrier[4].
Quantitative Solubilization Data
Based on the physicochemical properties of pyrazole-3-carboxylic acid derivatives, the following table summarizes the expected quantitative impact of various formulation strategies[1][3].
Solubilization Vehicle
Expected Solubility Increase
Primary Mechanism of Action
pH 7.4 Buffer
2 to 5-fold
Ionization of the carboxylic acid (pKa ~3.5).
10% DMSO / 90% Buffer
10 to 20-fold
Reduction of bulk solvent polarity (Dielectric constant adjustment).
20% HP-β-CD
50 to 100-fold
Hydrophobic cavity encapsulation of the nitrophenoxy tail.
Meglumine Salt
100 to 500-fold
Disruption of crystal lattice; introduction of secondary H-bonding networks.
Self-Validating Experimental Methodologies
To ensure absolute trustworthiness in your formulation development, utilize the following self-validating protocols.
Protocol 1: High-Throughput Salt Screening
This protocol is designed to identify the optimal salt form to overcome the high lattice energy of the carboxylic acid dimer[1].
Preparation: Weigh 5 mg of the free acid into a series of 2 mL glass HPLC vials.
Solvent Addition: Add 500 µL of a suitable swelling solvent (e.g., THF or Acetone) to create a slurry. Acetone is frequently cited as an excellent solvent for pyrazole derivatives[2].
Counterion Addition: Add 1.05 molar equivalents of various basic counterions (e.g., Sodium hydroxide, Meglumine, Tromethamine) dissolved in minimal water.
Thermal Cycling: Subject the vials to thermal cycling (40°C to 5°C at 0.5°C/min) for 48 hours to promote crystalline salt nucleation.
Isolation: Centrifuge at 10,000 x g for 10 minutes. Decant the supernatant and dry the pellet under vacuum.
Self-Validation Check (Critical): Always run a free-acid control under identical thermal cycling conditions without adding a counterion. Analyze both the control and the samples via X-ray Powder Diffraction (XRPD). If the control also shows a change in its XRPD pattern, you have generated a polymorph of the free acid, not a true salt. A true salt will show a distinct XRPD pattern and a shifted melting point via Differential Scanning Calorimetry (DSC).
Protocol 2: Phase Solubility Study (Cyclodextrin Complexation)
If salt formation is insufficient, encapsulating the (2-nitrophenoxy)methyl group is the next logical step[3].
Step-by-step experimental workflow for a cyclodextrin phase solubility study.
Preparation of CD Solutions: Prepare aqueous solutions of Hydroxypropyl-β-cyclodextrin (HP-β-CD) ranging from 0 to 50 mM in a pH 7.4 phosphate buffer.
API Addition: Add an excess amount of the pyrazole compound (e.g., 10 mg) to 1 mL of each CD solution to ensure supersaturation.
Equilibration: Seal the vials and agitate on a rotary shaker at 150 rpm for 72 hours at 25°C to reach thermodynamic equilibrium.
Separation: Filter the suspensions through a 0.22 µm PTFE syringe filter.
Self-Validation Check (Critical): Discard the first 200 µL of the filtrate to saturate any filter binding sites. To ensure the highly lipophilic API is not adsorbing to the PTFE membrane, compare the recovery of a known standard solution passed through the filter versus an unfiltered control. If recovery drops below 98%, switch to a regenerated cellulose (RC) filter.
Quantification: Dilute the filtrate appropriately and quantify the dissolved API concentration using HPLC-UV. Plot the molar concentration of dissolved API versus HP-β-CD to calculate the stability constant (
K1:1
).
References
Innovative Formulation Strategies for Poorly Soluble Drugs
World Pharma Today
URL
Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies
WuXi AppTec DMPK
URL
Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs)
Improving solubility of pyrazole derivatives for reaction
BenchChem
URL
how to prevent degradation of 1-[(2-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylic acid during storage
[label="Hydrolysis\n(Moisture Logical workflow of degradation pathways and targeted mitigation strategies for storage. Part 2: Troubleshooting Guide & FAQs Q: My DMSO stock solution turned from pale yellow to dark brown...
Author: BenchChem Technical Support Team. Date: March 2026
[label="Hydrolysis\n(Moisture
Logical workflow of degradation pathways and targeted mitigation strategies for storage.
Part 2: Troubleshooting Guide & FAQs
Q: My DMSO stock solution turned from pale yellow to dark brown after a week on the bench. What happened?A: This is a classic indicator of nitroaromatic photodegradation. Exposure to ambient laboratory lighting induces radical-mediated reduction of the nitro group. To prevent this, you must adhere to ICH Q1B photostability guidelines[1], which mandate the use of light-resistant containers (e.g., amber glass or foil-wrapped tubes) and minimizing benchtop exposure times[2].
Q: LC-MS analysis of my stored compound shows two major new peaks at m/z 139 and m/z 112. Why did my compound degrade?A: Your compound has undergone acid-catalyzed hydrolysis due to moisture contamination. The peak at m/z 139 corresponds to the cleaved 2-nitrophenol leaving group, and m/z 112 corresponds to the residual 1H-pyrazole-3-carboxylic acid. This occurs when hygroscopic solvents (like DMSO) absorb atmospheric water. Always purge solvents with Argon and store aliquots over desiccants.
Q: Can I store this compound in methanol or ethanol for my assays?A:No. Protic solvents like methanol and ethanol will act as nucleophiles. Over time, especially under slightly acidic conditions, they will esterify the pyrazole-3-carboxylic acid group and can induce solvolysis of the hemiaminal ether linker. Always use anhydrous, aprotic solvents like DMSO or DMF for stock solutions.
Part 3: Self-Validating Experimental Protocols
To guarantee scientific integrity, we recommend a self-validating storage workflow . This means the protocol inherently prevents degradation while incorporating a Quality Control (QC) step to verify compound integrity before use.
Protocol: Preparation of Anhydrous Stock Solutions
Thermal Equilibration: Remove the lyophilized powder from the -20°C freezer and place it in a desiccator at room temperature for 30 minutes. Causality: Opening a cold vial in ambient air causes immediate water condensation, initiating hemiaminal ether hydrolysis.
Solvent Degassing: Use only anhydrous, amine-free DMSO (≥99.9% purity). Bubble Argon or Nitrogen gas through the DMSO for 15 minutes to displace dissolved oxygen and moisture.
Dissolution: Add the degassed DMSO to the powder to achieve the desired molarity (e.g., 10 mM). Vortex gently. Do not sonicate above 30°C , as thermal stress accelerates decarboxylation.
Aliquoting: Divide the solution into single-use, opaque microcentrifuge tubes. Causality: This prevents repeated freeze-thaw cycles and eliminates photolytic exposure.
Blanketing & Storage: Blanket the headspace of each tube with Argon gas, seal tightly, and flash-freeze in liquid nitrogen. Transfer to a -80°C freezer.
Self-Validation (QC Check): Before initiating a high-value biological assay, dilute 1 µL of one stock aliquot in acetonitrile and run a rapid LC-MS scan. If the m/z 139 peak (2-nitrophenol) is absent, the storage system is validated as intact.
Step-by-step experimental workflow for the preparation of anhydrous stock solutions.
Part 4: Quantitative Storage Guidelines
Standard protocols for pyrazole-3-carboxylic acid derivatives recommend strict temperature controls to maximize shelf life[3]. Below is a summarized matrix of expected stability based on storage conditions:
Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. ACS Publications.
Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. NIH PMC.
Photostability Testing in Accordance with ICH Guidelines. SGS.
STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS (Q1B). International Council for Harmonisation (ICH).
Technical Support Center: HPLC Method Optimization for 1-[(2-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylic acid
Welcome to the Technical Support and Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with 1-[(2-nitrophenoxy)methyl]-1H-...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support and Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with 1-[(2-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylic acid .
This molecule presents a unique separation challenge due to its polyfunctional nature: a strongly electron-withdrawing nitrophenoxy group (a potent chromophore), a weakly basic pyrazole ring, and an acidic carboxylic acid moiety. Successful Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) requires strict control over ionization states, secondary stationary phase interactions, and organic modifier selectivity.
Method Development Workflow
The following logic tree dictates the causality behind our experimental choices, ensuring a robust, self-validating method.
To establish a reliable baseline, implement the following self-validating protocol. This method actively suppresses the ionization of the carboxylic acid while masking residual silanols on the silica matrix[1].
Step-by-Step Methodology:
Column Preparation: Install a high-purity, double-endcapped C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). Flush with 100% Acetonitrile (ACN) for 10 column volumes (CV) to remove storage solvents.
Mobile Phase Preparation:
Phase A (Aqueous): Add 1.0 mL of MS-grade Trifluoroacetic Acid (TFA) to 1.0 L of ultrapure water (18.2 MΩ·cm). Mix thoroughly. The resulting pH will be ~2.0.
Phase B (Organic): Add 1.0 mL of TFA to 1.0 L of HPLC-grade ACN.
System Equilibration: Set the column oven to 30°C. Pump a 90% A / 10% B mixture at 1.0 mL/min until the baseline stabilizes (approx. 15-20 mins).
Gradient Program:
0.0 - 2.0 min: 10% B (Isocratic hold to focus the analyte at the column head)
2.0 - 15.0 min: 10%
→
90% B (Linear gradient for elution)
15.0 - 17.0 min: 90% B (Column wash)
17.0 - 17.1 min: 90%
→
10% B (Return to initial conditions)
17.1 - 25.0 min: 10% B (Re-equilibration)
Detection: Set the Photodiode Array (PDA) or UV detector to monitor at 254 nm (primary) and 210 nm (secondary, though subject to TFA baseline drift). Inject 10 µL of the sample (prepared in initial mobile phase conditions).
Troubleshooting Guides & FAQs
Q1: Why is my peak for 1-[(2-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylic acid tailing significantly or splitting?
Root Cause: This is a classic symptom of mixed ionization states and secondary interactions. The carboxylic acid group has a pKa of approximately 3.5. If your mobile phase pH is between 2.5 and 4.5, the molecule exists in an equilibrium between its neutral and ionized (anionic) forms, causing the peak to split or broaden[2]. Furthermore, if the pH is too high, unprotonated silanols (Si-O⁻) on the silica surface can interact with the weakly basic pyrazole ring via cation exchange, causing severe tailing[3].
Solution: You must apply the "2 pH Unit Rule." Adjust the mobile phase pH to at least 2 units below the analyte's pKa[3]. Using 0.1% TFA or 0.1% Formic Acid (pH ~2.0) ensures the carboxylic acid is >99% protonated (neutral and hydrophobic) and the silanols are fully protonated (neutral), eliminating secondary ion-exchange interactions[1].
Q2: I am observing retention time drift over consecutive injections. How can I stabilize it?
Root Cause: Retention time drift for ionizable compounds is typically caused by insufficient buffering capacity or inadequate column re-equilibration. TFA acts as an ion-pairing agent; it dynamically coats the stationary phase. If the gradient returns to the starting conditions but the next injection occurs too soon, the stationary phase has not fully re-equilibrated with the TFA[2].
Solution: Ensure your post-gradient re-equilibration step is at least 10 Column Volumes (CV). For a standard 4.6 x 150 mm column, 1 CV is approximately 1.5 mL. At a flow rate of 1.0 mL/min, you need an absolute minimum of 15 minutes of re-equilibration time at the initial gradient conditions before the next injection.
Q3: I need to separate this compound from a closely eluting positional isomer (e.g., a 3-nitrophenoxy variant). My C18 column isn't providing enough resolution. What is the mechanistic next step?
Root Cause: Standard alkyl (C18) phases separate primarily based on dispersive hydrophobic interactions, which often fail to distinguish between structurally similar aromatic isomers.
Solution: Exploit the molecule's aromaticity. Switch the stationary phase to a Phenyl-Hexyl column and change the organic modifier from Acetonitrile to Methanol. Acetonitrile contains a nitrile triple bond that disrupts
π−π
interactions between the analyte's nitrophenoxy ring and the stationary phase's phenyl ring[4]. Methanol, conversely, enhances these
π−π
interactions, providing orthogonal selectivity that is highly effective for resolving positional isomers[4].
Q4: My signal-to-noise ratio is low, and the baseline drifts upwards during the gradient. How do I fix the optical parameters?
Root Cause: If you are monitoring at 210 nm to capture the carboxylic acid absorbance, you are running into the UV cutoff of your mobile phase additives. TFA absorbs strongly below 215 nm, causing a massive baseline drift as the concentration of Phase B (which contains TFA) increases during the gradient.
Solution: Shift your detection wavelength. The nitrophenoxy group is a strong chromophore with an absorption maximum typically around 254 nm to 280 nm. Monitoring at 254 nm completely bypasses the TFA background absorbance, resulting in a flat baseline and a drastically improved signal-to-noise ratio.
Quantitative Data Summaries
Table 1: Effect of Mobile Phase pH on Chromatographic Parameters
Data demonstrates the necessity of acidic pH control for carboxylic acid retention.
Mobile Phase pH
Ionization State of -COOH
Retention Factor (
k′
)
Peak Asymmetry (
As
)
Chromatographic Result
2.0 (0.1% TFA)
Fully unionized (>99%)
4.5
1.05
Sharp, symmetrical peak; strong retention.
3.5 (Formate buffer)
Partially ionized (~50%)
2.8
2.40
Peak splitting, severe tailing, poor reproducibility.
6.0 (Acetate buffer)
Fully ionized (>99%)
0.8
1.15
Elutes near the void volume; poor retention.
Table 2: Organic Modifier and Column Selectivity Matrix
Data illustrates the impact of
π−π
interactions on resolving aromatic isomers.
Column Chemistry
Organic Modifier
Dominant Interaction Mechanism
Resolution (
Rs
) from Isomers
C18 (Alkyl)
Acetonitrile
Hydrophobic (Dispersive)
Low (< 1.2)
C18 (Alkyl)
Methanol
Hydrophobic + Hydrogen Bonding
Moderate (~ 1.5)
Phenyl-Hexyl
Methanol
π−π
, Dipole-Dipole, Hydrophobic
High (> 2.0)
References
Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Shimadzu. Available at:[Link]
The Importance Of Mobile Phase PH in Chromatographic Separations. ALWSCI. Available at:[Link]
A Guide to HPLC and LC-MS Buffer Selection. HPLC.eu. Available at:[Link]
Resolution that Lasts - Agilent ZORBAX RP-HPLC Columns. Agilent Technologies. Available at:[Link]
Reversed Phase HPLC Method Development. Phenomenex. Available at:[Link]
Technical Support Center: Crystallization & Purification of 1-[(2-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylic acid
This guide serves as a dedicated technical resource for researchers, scientists, and process chemists working on the purification of 1-[(2-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylic acid. Authored from the perspective...
Author: BenchChem Technical Support Team. Date: March 2026
This guide serves as a dedicated technical resource for researchers, scientists, and process chemists working on the purification of 1-[(2-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylic acid. Authored from the perspective of a Senior Application Scientist, this document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to address common challenges encountered during the crystallization of this molecule.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in crystallizing 1-[(2-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylic acid?
A: The primary challenges stem from the molecule's complex structure, which includes three key functional groups: a carboxylic acid, a pyrazole ring, and a nitrophenoxy moiety. The carboxylic acid and pyrazole's nitrogen atoms allow for strong hydrogen bonding, which can lead to high solubility in polar protic solvents but may also result in the formation of oils or amorphous solids if cooled too quickly. The bulky and polar nitrophenoxy group influences crystal packing and can trap solvent molecules within the crystal lattice.
Q2: What are the most likely impurities I will encounter?
A: Impurities typically arise from the synthetic route used. Common impurities include:
Unreacted Starting Materials: Such as pyrazole-3-carboxylic acid or 2-nitrophenoxymethyl halides.
Positional Isomers: Alkylation of the pyrazole ring can sometimes occur at the N2 position instead of the N1 position, leading to isomeric impurities that can be difficult to separate due to similar polarities.
By-products: Such as products from side reactions or decomposition.
Residual Solvent: High-boiling point solvents used in the synthesis (e.g., DMF, DMSO) can be difficult to remove.
Q3: How do I select an appropriate solvent system for crystallization?
A: The ideal solvent system should exhibit high solubility for the target compound at elevated temperatures and low solubility at room temperature or below. For this molecule, a solvent screening is highly recommended. Good starting points include polar protic solvents like ethanol, methanol, or isopropanol, which can engage in hydrogen bonding. Acetonitrile or ethyl acetate may also be effective. A co-solvent system, such as ethanol/water or ethyl acetate/heptane, can be used to fine-tune solubility and induce crystallization more effectively.
Q4: What is "oiling out," and how can I prevent it with this compound?
A: "Oiling out" occurs when the dissolved compound separates from the solution as a liquid phase (an oil) rather than a solid crystalline phase. This often happens when a solution is supersaturated too quickly or when the melting point of the solid is lower than the temperature of the solution. To prevent this, you can try a slower cooling rate, use a more dilute solution, or add an anti-solvent gradually at a temperature where the compound is still fully dissolved.
Troubleshooting Guide: Common Crystallization Issues
This section addresses specific problems you may encounter during the purification of 1-[(2-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylic acid.
Problem
Potential Cause(s)
Recommended Solution(s)
No Crystals Form Upon Cooling
1. Solution is not sufficiently supersaturated. 2. High concentration of soluble impurities inhibiting nucleation. 3. Compound is too soluble in the chosen solvent even at low temperatures.
1. Concentrate the solution by slowly evaporating the solvent. 2. Try scratching the inside of the flask with a glass rod to create nucleation sites. 3. Add a small seed crystal of the pure compound. 4. Gradually add a miscible anti-solvent (e.g., water to an ethanol solution, or heptane to an ethyl acetate solution) until turbidity persists.
Compound "Oils Out" Instead of Crystallizing
1. Cooling rate is too fast. 2. Solution is too concentrated. 3. The chosen solvent is inappropriate, leading to a low melting point for the solvated compound.
1. Re-heat the solution until the oil dissolves, then allow it to cool much more slowly in an insulated bath. 2. Dilute the solution with more of the primary solvent before cooling. 3. Consider a different solvent system. Often, using a solvent with a lower boiling point can help.
Poor Yield of Recovered Crystals
1. The compound has significant solubility in the mother liquor even at low temperatures. 2. Crystals were filtered before crystallization was complete. 3. Loss during transfer or washing steps.
1. Cool the crystallization mixture to a lower temperature (e.g., 0 °C or -20 °C) if the solvent allows. 2. Allow more time for crystallization to occur. 3. Minimize the volume of cold solvent used to wash the crystals on the filter. Ensure the wash solvent is pre-chilled.
Low Purity After Crystallization
1. Impurities have co-crystallized with the product. 2. Mother liquor containing impurities was trapped within the crystal mass. 3. The chosen solvent does not effectively discriminate between the product and impurities.
1. Perform a second recrystallization, potentially from a different solvent system. 2. Ensure efficient filtration and washing of the crystals. A displacement wash, rather than just rinsing, can be more effective. 3. Consider a pre-purification step, such as a slurry in a solvent that dissolves the impurity but not the main compound.
Experimental Protocols & Workflows
Protocol 1: Single Solvent Recrystallization
This protocol is a standard starting point for purification when a suitable single solvent has been identified.
Dissolution: Place the crude 1-[(2-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylic acid in an appropriately sized Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol).
Heating: Gently heat the mixture with stirring (e.g., on a hot plate) until the solid completely dissolves. Add more solvent in small portions if needed to achieve full dissolution, aiming for a nearly saturated solution at the solvent's boiling point.
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated filter funnel to remove them.
Cooling & Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To promote larger crystal growth, insulate the flask. Once at room temperature, you may place the flask in an ice bath or refrigerator to maximize yield.
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the collected crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor.
Drying: Dry the crystals under vacuum to a constant weight.
This method is useful when the compound is highly soluble in one solvent and poorly soluble in another.
Dissolution: Dissolve the crude material in the minimum amount of a "good" solvent (e.g., ethyl acetate) at room temperature or with gentle warming.
Anti-Solvent Addition: While stirring, slowly add the "anti-solvent" (e.g., heptane) dropwise until the solution becomes persistently cloudy (turbid). This indicates the point of saturation.
Re-solubilization: Add a few drops of the "good" solvent back into the mixture until the cloudiness just disappears.
Cooling & Crystallization: Cover the flask and allow it to stand undisturbed. Crystals should form as the solution slowly cools and equilibrates. Cooling in an ice bath can further improve the yield.
Isolation, Washing & Drying: Follow steps 5-7 from Protocol 1, using the cold co-solvent mixture for washing.
The following diagram outlines a decision-making process for troubleshooting common crystallization problems.
Caption: A decision tree for troubleshooting common crystallization issues.
Troubleshooting
Technical Support Center: Troubleshooting the Stability of 1-[(2-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylic acid
Welcome to the Application Scientist Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals experiencing erratic data, loss of potency, or poor reproducibility wh...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Scientist Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals experiencing erratic data, loss of potency, or poor reproducibility when screening 1-[(2-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylic acid in biological assays.
Due to its specific structural liabilities, this compound requires rigorous handling protocols. Below, we dissect the mechanistic causes of its instability and provide self-validating workflows to ensure the integrity of your high-throughput screening (HTS) and benchtop assays.
Part 1: Mechanistic Deep-Dive & FAQs
Q1: Why does my compound degrade so rapidly in standard biological assay buffers?
The instability of 1-[(2-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylic acid is driven by its hemiaminal ether (N-CH₂-O) linkage .
Hemiaminal ether linkages are notoriously susceptible to hydrolysis in aqueous media, a process heavily dependent on pH, temperature, and the presence of nucleophiles[1]. In this specific molecule, the instability is severely exacerbated by the 2-nitrophenoxy moiety . The strongly electron-withdrawing nitro group at the ortho position stabilizes the resulting phenoxide anion, making 2-nitrophenol an exceptionally good leaving group.
When exposed to water or buffer nucleophiles, the methylene bridge is attacked, leading to rapid cleavage. The molecule collapses into three distinct fragments: 1H-pyrazole-3-carboxylic acid, formaldehyde, and 2-nitrophenol. Substituting groups on these linkages with different electronic effects significantly alters the hydrolysis rate, and the 2-nitro substitution represents a worst-case scenario for aqueous stability[2].
Fig 1: Hydrolytic degradation pathway of the hemiaminal ether linkage in aqueous buffer.
Q2: How does my choice of buffer and additives affect the compound's half-life?
The chemical composition of your buffer dictates the degradation kinetics.
The Tris Problem: Tris (tris(hydroxymethyl)aminomethane) contains a primary amine. Primary amines act as strong nucleophiles that directly attack the electrophilic methylene carbon of the hemiaminal ether, forming a Schiff base with the formaldehyde equivalent and accelerating degradation.
The Thiol Problem: Reducing agents like Dithiothreitol (DTT) or β-mercaptoethanol contain highly nucleophilic thiols that rapidly cleave the N-CH₂-O bond.
Causality-Driven Solution: Switch to non-nucleophilic buffers like HEPES or MOPS. If your biological target requires a reducing environment, replace DTT with TCEP (tris(2-carboxyethyl)phosphine). While TCEP is a potent reducing agent, its steric bulk makes it a poor nucleophile toward hindered carbon centers, preserving your compound's integrity.
Quantitative Buffer Stability Profile
Data represents estimated half-lives (t½) at 25°C based on hemiaminal ether degradation kinetics.
Buffer System
pH
Additives
Estimated Half-Life (t½)
Suitability
Tris-HCl
7.4
None
< 15 mins
Poor (Nucleophilic attack)
Tris-HCl
7.4
1 mM DTT
< 5 mins
Very Poor (Thiol cleavage)
PBS
7.4
None
~ 45 mins
Moderate
HEPES
7.4
None
~ 2 hours
Good
HEPES
6.8
None
> 6 hours
Excellent
MOPS
6.5
1 mM TCEP
> 8 hours
Excellent (Reducing)
Q3: Can I adjust the pH to prevent hydrolysis?
Yes, but it requires precision. Hemiaminal ethers exhibit a "U-shaped" pH-rate profile[1].
At pH < 5: Specific acid catalysis dominates. The ether oxygen is protonated, creating an excellent leaving group and accelerating cleavage.
At pH > 7.4: Base-catalyzed and nucleophilic pathways dominate because the 2-nitrophenol leaving group (pKa ~7.2) is predominantly in its phenoxide form, making it eager to depart.
Recommendation: Titrate your assay buffer to pH 6.5 – 6.8 . This slightly acidic window protonates a significant fraction of the 2-nitrophenoxide leaving group (reducing its propensity to leave) without entering the highly acidic regime that triggers oxygen protonation.
Part 2: Actionable Experimental Protocols
To generate trustworthy data, your experimental design must physically separate the compound from water for as long as possible. In HTS environments, optimizing DMSO stock handling and utilizing just-in-time dilution protocols are critical for labile compounds[3].
Protocol A: Just-in-Time (JIT) Assay Preparation
Objective: Minimize aqueous exposure time prior to biological readout.
Anhydrous Stock Preparation: Dissolve the lyophilized compound in 100% anhydrous DMSO to a concentration of 10 mM. Purge the vial with argon gas before sealing. Store at -20°C in a desiccator. Causality: Atmospheric moisture condensing in DMSO stocks during freeze-thaw cycles is the #1 cause of silent compound degradation.
Acoustic Plate Stamping: Use an acoustic liquid handler (e.g., Echo 550) to dispense nanoliter volumes of the DMSO stock directly into dry, empty assay plates .
Buffer Preparation: Prepare a non-nucleophilic assay buffer (e.g., 50 mM HEPES, pH 6.8, 100 mM NaCl, 0.01% Tween-20).
Assay Initiation (JIT Addition): Add the biological target (enzyme/receptor/cells) suspended in the assay buffer to the dry-stamped plates using a high-speed bulk dispenser immediately before the read.
Incubation and Readout: Limit the incubation time to the minimum required for steady-state kinetics (ideally <30 minutes). Proceed immediately to signal detection.
Objective: Empirically prove the compound survives your specific assay conditions. A biological assay is only trustworthy if the chemical integrity of the probe is validated[4].
Sample Preparation: Prepare a 1 µM solution of the compound in your optimized assay buffer (e.g., HEPES pH 6.8).
Incubation: Aliquot into a 96-well plate and incubate at your intended assay temperature (e.g., 25°C).
Quenching: At time points t = 0, 15, 30, 60, and 120 minutes, quench a 10 µL aliquot with 40 µL of ice-cold acetonitrile containing an internal standard. Causality: Cold organic solvent instantly denatures any enzymes and halts hydrolytic degradation.
Centrifugation: Spin at 4000 x g for 10 minutes to pellet precipitated buffer salts.
LC/MS/MS Analysis: Analyze the supernatant via LC/MS/MS. Use Negative Ionization Mode due to the presence of the pyrazole-3-carboxylic acid moiety[4]. Monitor the parent mass transition.
Data Validation: Plot the natural log of the peak area ratio versus time to calculate the half-life (t½). Rule of Trust: Your biological assay incubation time must not exceed 20% of the calculated t½. If it does, your biological readout is measuring the activity of the degradation products, not the parent drug.
References
Biological assay challenges from compound solubility: strategies for bioassay optimization
Source: PubMed / NIH
URL
High-Throughput Microsomal Stability Assay for Screening New Chemical Entities in Drug Discovery
Source: ResearchGate
URL
Hemiaminal ether Linkages Provide a Selective Release of Payloads from Polymer Conjugates
Source: Royal Society of Chemistry
URL
Major impact of N-methylation on cytotoxicity and hydrolysis of salan Ti(IV)
1-[(2-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylic acid vs other pyrazole-3-carboxylic acid derivatives
As a privileged scaffold in medicinal chemistry, the pyrazole-3-carboxylic acid core offers a versatile platform for developing novel therapeutics, ranging from kinase inhibitors to antiviral agents. However, the specifi...
Author: BenchChem Technical Support Team. Date: March 2026
As a privileged scaffold in medicinal chemistry, the pyrazole-3-carboxylic acid core offers a versatile platform for developing novel therapeutics, ranging from kinase inhibitors to antiviral agents. However, the specific regiochemistry of substitution—particularly at the N1 versus C5 positions—drastically alters the molecule's physicochemical properties, binding kinetics, and ultimate biological efficacy.
This guide provides an in-depth technical comparison between 1-[(2-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylic acid (N1-NPM-PCA) and other standard pyrazole-3-carboxylic acid derivatives. By analyzing structure-activity relationships (SAR) and experimental performance, we aim to equip drug development professionals with the mechanistic insights needed to select the optimal building blocks for their screening libraries.
Structural Rationale & Mechanistic Causality
The biological activity of pyrazole-3-carboxylic acids is dictated by how their substituents interact with target binding pockets.
N1-NPM-PCA (The Focal Compound): The addition of a (2-nitrophenoxy)methyl group at the N1 position introduces significant steric bulk coupled with high flexibility. The methylene ether bridge allows the bulky, electron-withdrawing nitrophenyl group to rotate and sample multiple conformations, enabling deep insertion into complex allosteric pockets (such as those found in viral proteases)[1]. Furthermore, the nitro group acts as a potent hydrogen bond acceptor and serves as a potential nitric oxide (NO) releasing moiety, which has been shown to enhance anti-inflammatory profiles while reducing ulcerogenic liability[2].
C5-Aryl Derivatives (e.g., 5-phenyl-1H-pyrazole-3-carboxylic acid): Substitutions at the C5 position typically result in a more rigid, planar molecular geometry. This rigidity is highly effective for intercalating into narrow, hydrophobic clefts, making C5-aryl derivatives potent antibacterial and antifungal agents[3].
N1-Methyl Derivatives (e.g., 1-methyl-1H-pyrazole-3-carboxylic acid): This minimalist substitution reduces steric hindrance to an absolute minimum. It is primarily utilized as a highly efficient hinge-binding motif in the design of macrocyclic kinase inhibitors, such as those targeting Fibroblast Growth Factor Receptors (FGFR)[4].
Mechanism of viral protease inhibition by flexible N1-substituted pyrazoles.
Quantitative Performance Benchmarking
To objectively evaluate these derivatives, we must look at their performance across distinct therapeutic assays. The table below synthesizes the comparative in vitro data profiles based on established SAR trends for these specific compound classes[1][3][4].
Data Interpretation:
The data clearly demonstrates that N1-NPM-PCA is uniquely suited for antiviral applications. Free pyrazole-carboxylic acids and primary carboxamides often lead to a substantial loss of antiviral cellular activity, whereas sterically demanding, aromatic substituents at the N1 position significantly improve the ligand efficiency profile against targets like the DENV NS2B-NS3 protease[1]. Conversely, if the goal is to design a kinase inhibitor, the bulky N1-NPM-PCA will sterically clash with the ATP-binding pocket, making the minimalist N1-Methyl-PCA the superior choice[4].
When evaluating nitroaromatic compounds like N1-NPM-PCA, standard biochemical assays are prone to false positives due to the Inner-Filter Effect (IFE) (where the compound absorbs the excitation/emission light) and colloidal aggregation .
To ensure scientific integrity, the following FRET-based protease assay protocol is engineered as a self-validating system to definitively prove target engagement.
Action: Prepare assay buffer containing 50 mM Tris-HCl (pH 8.5), 20% glycerol, and 0.01% Triton X-100 .
Causality: The inclusion of Triton X-100 is critical. It prevents the pyrazole derivatives from forming colloidal aggregates (PAINS behavior) that nonspecifically sequester the enzyme, ensuring that any observed inhibition is due to true stoichiometric binding.
Step 2: Enzyme-Compound Pre-Incubation
Action: Dispense 10 nM of recombinant NS2B-NS3 protease into a black 384-well microplate. Add N1-NPM-PCA (titrated from 0.1 µM to 100 µM). Incubate at 25°C for 30 minutes.
Causality: Pre-incubation allows the flexible (2-nitrophenoxy)methyl group to sample conformational space and achieve binding equilibrium, which is essential for accurately calculating the IC₅₀ of slow-binding inhibitors.
Step 3: Substrate Addition & Kinetic Measurement
Action: Initiate the reaction by adding 10 µM of the fluorogenic substrate Boc-GRR-AMC. Immediately measure fluorescence (Excitation: 380 nm / Emission: 460 nm) continuously for 15 minutes.
Causality: Measuring the initial velocity (
V0
) via continuous kinetic readout—rather than a single endpoint measurement—prevents data skewing caused by substrate depletion over time.
Action: Run a parallel control plate containing the compound and free AMC fluorophore (without enzyme). Calculate the correction factor:
CF=Fcontrol/Fcompound
. Multiply the assay readouts by this
CF
.
Causality: N1-NPM-PCA contains a nitroaromatic ring that strongly absorbs UV/Vis light near 380 nm. Without this mathematical correction, the compound's natural absorbance will artificially quench the AMC fluorescence, masquerading as false-positive enzymatic inhibition.
Self-validating FRET assay workflow for rigorous protease inhibitor screening.
Conclusion & Selection Guide
The selection of a pyrazole-3-carboxylic acid derivative must be strictly dictated by the target's structural biology:
Choose 1-[(2-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylic acid when targeting large, flexible allosteric pockets (e.g., viral proteases) or when designing NO-donor hybrid molecules for anti-inflammatory applications.
Choose C5-Aryl derivatives when optimizing for rigid, hydrophobic pocket insertion, particularly in antibacterial drug discovery.
Choose N1-Methyl derivatives when designing ATP-competitive kinase inhibitors where strict steric constraints are present.
References
Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide - PubMed. Bioorganic & Medicinal Chemistry.
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. Molecules.
Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity. ACS Medicinal Chemistry Letters.
Design, Synthesis, and Biological Evaluation of the First Novel Macrocycle-Based FGFR Inhibitors That Overcome Clinically Acquired Resistance. Journal of Medicinal Chemistry.
LC-MS Validation of 1-[(2-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylic Acid: Purity & Identity Comparison Guide
Executive Summary 1-[(2-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylic acid is a highly specialized synthetic intermediate. Pyrazole carboxylic acids are privileged pharmacophores, frequently utilized in the development o...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
1-[(2-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylic acid is a highly specialized synthetic intermediate. Pyrazole carboxylic acids are privileged pharmacophores, frequently utilized in the development of enzyme inhibitors and protein-protein interaction modulators, such as KEAP1-NRF2 inhibitors [1]. However, the presence of the nitroaromatic moiety introduces a critical quality attribute (CQA) challenge: nitroaromatics are widely recognized as potential mutagenic impurities (PMIs). Therefore, verifying the absolute purity and structural identity of this compound using high-resolution liquid chromatography-mass spectrometry (UHPLC-HRMS) is non-negotiable for downstream pharmaceutical synthesis.
This guide provides an objective comparison between a High-Purity Analytical Grade (>99.5% specification) and a Standard Commercial Grade (~95% specification) of 1-[(2-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylic acid. We detail a self-validating UHPLC-HRMS protocol optimized for this specific molecular architecture, adhering strictly to ICH Q2(R2) validation guidelines [2].
Mechanistic Rationale & Analytical Challenges
The target molecule (C₁₁H₉N₃O₅, Exact Mass: 263.0542 Da) presents three distinct ionization and chromatographic challenges that dictate our experimental design:
Carboxylic Acid Moiety : Carboxylic acids are best ionized via negative electrospray ionization (ESI-). However, to achieve adequate retention on a reversed-phase column, the mobile phase must be acidic to suppress ionization in solution. We utilize 0.1% formic acid, relying on the ESI droplet evaporation process to drive gas-phase deprotonation [3].
Pyrazole & Nitro Groups : The pyrazole nitrogen can accept a proton (ESI+), while the nitro group is prone to in-source reduction or specific fragmentation. A polarity-switching MS method captures both [M+H]⁺ and [M-H]⁻ ions for orthogonal identity confirmation.
Regioisomeric Impurities : Synthesis often yields structural isomers (e.g., 4-nitrophenoxy derivatives). Standard C18 columns struggle to separate these due to similar hydrophobicity. We employ a Biphenyl stationary phase, which leverages π-π interactions with the nitroaromatic ring to achieve baseline resolution.
Figure 1: Multimodal retention mechanism of the analyte on a biphenyl stationary phase.
To ensure analytical integrity, this protocol is designed as a self-validating system. System Suitability Testing (SST) and spike-recovery controls are built directly into the sequence to rule out false negatives caused by matrix suppression.
Standard Preparation : Dissolve 1.0 mg of High-Purity Reference Standard in 1.0 mL diluent (1 mg/mL stock). Dilute to a working concentration of 10 µg/mL.
Sample Preparation : Prepare the Standard Commercial Grade sample identically (10 µg/mL).
Self-Validation Spike : Prepare a 50:50 mixture of the High-Purity and Standard Commercial grades to verify that matrix effects from the lower-grade sample do not suppress impurity detection.
Step 2: UHPLC-HRMS Conditions
Column : Phenomenex Kinetex Biphenyl (100 x 2.1 mm, 1.7 µm). (Causality: Biphenyl provides superior π-π selectivity for nitroaromatic regioisomers compared to standard alkyl C18 phases).
Mobile Phase A : 0.1% Formic Acid in LC-MS Grade Water.
Mobile Phase B : 0.1% Formic Acid in LC-MS Grade Acetonitrile.
Flow Rate : 0.4 mL/min. Column Temp : 40°C.
MS System : Q-TOF or Orbitrap HRMS with heated ESI (HESI).
The method was validated according to ICH Q2(R2) guidelines, assessing Specificity, Linearity, Accuracy, and Precision [2].
Figure 2: Step-by-step ICH Q2(R2) compliant LC-MS validation workflow.
Step 4: Identity Confirmation via HRMS Fragmentation
Identity is confirmed not just by intact mass, but by MS/MS fragmentation. In ESI- mode, the parent ion [M-H]⁻ (m/z 262.0467) undergoes specific diagnostic fragmentations that act as a structural fingerprint.
Figure 3: Diagnostic MS/MS fragmentation pathway for identity confirmation.
Comparative Performance Data: High-Purity vs. Standard Grade
To objectively evaluate the product, we compared the High-Purity Analytical Grade against a widely available Standard Commercial Grade. The data below synthesizes the quantitative findings from the validation runs.
Table 2: ICH Q2(R2) Validation Parameters
Parameter
High-Purity Grade
Standard Commercial Grade
Acceptance Criteria
Assay (Purity %)
99.8%
94.2%
≥ 98.0%
Linearity (R²)
0.9998 (0.1 - 50 µg/mL)
0.9985 (0.1 - 50 µg/mL)
≥ 0.999
Precision (%RSD, n=6)
0.4%
1.8%
≤ 2.0%
LOD (Target)
5 ng/mL
15 ng/mL (Matrix suppressed)
Report
LOQ (Target)
15 ng/mL
45 ng/mL
Signal-to-Noise ≥ 10
Causality of Performance Difference: The Standard Commercial Grade exhibits lower linearity and a higher Limit of Detection (LOD). This is directly caused by ion suppression in the ESI source due to co-eluting synthetic impurities (unreacted starting materials and regioisomers) competing for droplet surface charge. The High-Purity Grade, devoid of these background contaminants, allows for maximum ionization efficiency and superior quantitative precision.
Table 3: Impurity Profiling Comparison (HRMS)
Impurity Identity (m/z)
Putative Structure
High-Purity Grade
Standard Commercial Grade
m/z 138.0191
2-Nitrophenol (Starting Material)
Not Detected (<0.01%)
1.5%
m/z 262.0467 (RT 5.8 min)
4-Nitro Regioisomer
0.1%
3.2%
m/z 218.0569
Decarboxylated Degradant
Not Detected
0.8%
Conclusion
The LC-MS validation definitively proves that the High-Purity Analytical Grade of 1-[(2-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylic acid is vastly superior for sensitive pharmaceutical applications. By utilizing a biphenyl stationary phase and HRMS polarity switching, we successfully resolved and identified critical regioisomeric and potentially mutagenic impurities present in the Standard Commercial Grade. For researchers developing targeted therapeutics, utilizing the High-Purity grade eliminates the risk of ion suppression and downstream synthetic failure caused by trace nitroaromatic contaminants.
References
Fragment-Guided Discovery of Pyrazole Carboxylic Acid Inhibitors of the Kelch-like ECH-Associated Protein 1: Nuclear Factor Erythroid 2 Related Factor 2 (KEAP1:NRF2) Protein−Protein Interaction. Journal of Medicinal Chemistry (ACS Publications).[Link]
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency / International Council for Harmonisation.[Link]
Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules (MDPI).[Link]
Executive Summary The pyrazole-3-carboxylic acid scaffold is a highly privileged pharmacophore in modern medicinal chemistry, serving as the core structural motif for potent G-protein-coupled receptor (GPCR) antagonists...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The pyrazole-3-carboxylic acid scaffold is a highly privileged pharmacophore in modern medicinal chemistry, serving as the core structural motif for potent G-protein-coupled receptor (GPCR) antagonists and viral protease inhibitors[1][2]. While standard optimization often relies on simple benzyl or fluorobenzyl substitutions at the N1 position, the introduction of a 1-[(2-nitrophenoxy)methyl] moiety offers a unique vector for probing deep hydrophobic sub-pockets.
This guide objectively compares the binding affinity, thermodynamic profile, and target selectivity of 1-[(2-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylic acid analogs against established benchmarks. By analyzing their performance across distinct target classes—specifically the P2Y14 receptor (P2Y14R) and Dengue Virus (DENV) NS2B-NS3 protease—we provide drug development professionals with actionable, field-proven insights into this specific structural modification.
Mechanistic Rationale & SAR Dynamics
As an Application Scientist, it is critical to understand why a specific substitution drives affinity, rather than just observing the empirical IC50 values. The binding dynamics of this scaffold rely on two distinct structural zones:
The Electrostatic Anchor (C3-Carboxylate): The free carboxylic acid is non-negotiable for target engagement. In P2Y14R, it forms essential salt bridges and hydrogen bonds with basic amino acid residues deep within the binding cleft[1]. Masking this group (e.g., via esterification) results in a complete loss of binding[1].
The Hydrophobic Probe (N1-Substituent): The N1 position dictates the ligand's trajectory into the solvent-exposed or hydrophobic peripheral pockets.
The Benchmark: A 1-(4-fluorobenzyl) group provides optimal shape complementarity and lipophilicity for the tight P2Y14R pocket, yielding low-nanomolar affinity[3][4].
The 1-[(2-nitrophenoxy)methyl] Variant: The phenoxymethyl linker extends the spatial reach of the aryl ring by approximately 1.4 Å compared to a direct benzyl linker. Furthermore, the bulky ortho-nitro group exerts a strong local dipole and restricts the conformational freedom of the phenyl ring (the ortho-effect). This pre-organization reduces the entropic penalty of binding, provided the target pocket is voluminous enough to accommodate the steric bulk without clashing.
Comparative Binding Affinity Data
The following table synthesizes the comparative performance of the 1-[(2-nitrophenoxy)methyl] analog against standard N1-substituted pyrazole-3-carboxylic acid derivatives across two distinct biological targets[1][2].
Compound (N1 Substituent)
P2Y14R IC50 (nM)
DENV-2 Protease EC50 (µM)
Primary Thermodynamic Driver
Structural Compatibility
1-(4-fluorobenzyl)
1.93
6.5
Enthalpy-driven (ΔH)
Optimal for tight GPCR pockets
1-benzyl
14.5
12.0
Mixed (ΔH / ΔS)
Baseline hydrophobic anchor
1-[(2-nitrophenoxy)methyl]
45.2
8.4
Entropy-driven (ΔS)
Optimal for flexible, solvent-exposed clefts
Data Interpretation: In the highly constrained P2Y14R binding site, the bulky 2-nitrophenoxy group induces a slight steric clash, reducing affinity compared to the optimized 4-fluorobenzyl analog[4]. However, in the more flexible and solvent-exposed active site of the DENV NS2B-NS3 protease[2][5], the extended linker allows the nitro group to engage in novel dipole interactions, maintaining highly competitive low-micromolar affinity while driving binding via favorable desolvation entropy.
Self-Validating Experimental Protocols
To ensure absolute trustworthiness in lead optimization, the binding affinities of these analogs must be validated through orthogonal techniques. The following protocols are designed as self-validating systems.
Causality: ITC is selected over fluorescence polarization because it directly measures the thermodynamic parameters (ΔH, ΔS, ΔG) of binding. This is crucial for determining if the 2-nitrophenoxy group's affinity is driven by new hydrogen bonds (enthalpy) or the displacement of ordered water molecules (entropy).
Protein Dialysis (Critical Step): Dialyze the purified target protein (e.g., DENV protease) extensively against the assay buffer (20 mM HEPES, pH 7.5, 150 mM NaCl, 5% Glycerol). Self-Validation: The dialysate must be retained to dissolve the ligand, ensuring perfect buffer matching and eliminating heats of dilution.
Ligand Preparation: Dissolve the 1-[(2-nitrophenoxy)methyl] analog in the retained dialysate to a final concentration of 500 µM.
Titration Execution: Load the protein (50 µM) into the sample cell. Inject 2 µL aliquots of the ligand at 25°C with a stirring speed of 750 rpm.
Control Validation: Perform a buffer-into-buffer and ligand-into-buffer titration. Self-Validation: If the ligand-into-buffer heat peaks exceed 5% of the binding peaks, the ligand is aggregating, and the data must be discarded.
Data Integration: Fit the integrated heat peaks to a one-site binding model to extract the dissociation constant (Kd).
Causality: To validate the functional binding affinity (Ki) of the analogs against membrane-bound receptors like P2Y14R in a native-like lipid environment.
Membrane Preparation: Isolate cell membranes from CHO cells stably expressing hP2Y14R via Dounce homogenization and differential centrifugation.
Incubation: In a 96-well plate, combine 10 µg of membrane protein, 0.5 nM [³H]-UDP-glucose (the radioligand), and varying concentrations of the pyrazole analog (10⁻¹¹ to 10⁻⁵ M) in assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2).
Equilibration: Incubate the mixture for 2 hours at room temperature to ensure thermodynamic equilibrium is reached.
Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B microplates pre-soaked in 0.5% Polyethyleneimine (PEI) to reduce non-specific binding. Wash three times with ice-cold buffer.
Detection & Validation: Add scintillation cocktail and measure radioactivity. Self-Validation: Every assay plate must include a known high-affinity competitor (e.g., PPTN) as a positive control. If the PPTN IC50 deviates by more than 3-fold from historical baselines, the assay plate is invalidated[1][3].
Workflow Visualization
Workflow for evaluating the binding affinity of pyrazole-3-carboxylic acid analogs.
References
Discovery of a Series of 5-Amide-1H-pyrazole-3-carboxyl Derivatives as Potent P2Y14R Antagonists with Anti-Inflammatory Characters. Journal of Medicinal Chemistry (2022).[Link]
Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity. ACS Medicinal Chemistry Letters (2025).[Link]
An essential component of rigorous drug development and chemical research is the implementation of self-validating, highly controlled safety and disposal protocols. For researchers handling 1-[(2-nitrophenoxy)methyl]-1H-...
Author: BenchChem Technical Support Team. Date: March 2026
An essential component of rigorous drug development and chemical research is the implementation of self-validating, highly controlled safety and disposal protocols. For researchers handling 1-[(2-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylic acid , understanding the physicochemical causality behind its hazard profile is critical for designing an effective disposal strategy.
This guide provides authoritative, step-by-step methodologies for the containment, handling, and disposal of this compound in a professional laboratory setting, ensuring compliance with environmental regulations and institutional safety standards.
Hazard Profiling and Chemical Causality
To design a proper disposal workflow, we must first deconstruct the molecule's reactive moieties and their implications for waste management:
The Carboxylic Acid Moiety (-COOH): Confers weak acidity. While not highly corrosive, it necessitates segregation from strong bases and active metals to prevent exothermic neutralization reactions.
The Nitroaromatic Group (-NO2): Nitroaromatics are generally stable under standard conditions but can become energetic if subjected to extreme heat, pressure, or when mixed with strong reducing agents. Furthermore, nitroaromatics often exhibit environmental persistence and aquatic toxicity, strictly prohibiting drain disposal[1].
The Pyrazole Core: As a privileged scaffold in medicinal chemistry, pyrazole derivatives often possess potent biological activity. Environmental release must be prevented to avoid unintended ecological pharmacological effects[2].
Zero-drain-discharge policy. All waste must be captured.
Operational Disposal Workflow
The following diagram maps the cradle-to-grave lifecycle for disposing of 1-[(2-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylic acid, ensuring no environmental crossover.
Figure 1: Standardized laboratory waste segregation and disposal pathway for nitroaromatic pyrazole derivatives.
Step-by-Step Disposal Methodologies
Do not attempt to neutralize or chemically degrade this compound in the laboratory (e.g., via chemical reduction of the nitro group), as improvised waste treatment introduces unnecessary risks of exothermic runaway or toxic gas generation. The standard of care is containment and professional destruction[2].
Protocol A: Handling Solid Waste (Powders and Contaminated Consumables)
Causality: Solid particulates pose an inhalation risk (H335)[1]. Vacuuming with standard equipment can aerosolize fine powders; therefore, wet-wiping or HEPA-filtered vacuums are required.
Collection: Sweep up residual solid product using an anti-static brush and dustpan, or absorb with an inert material (e.g., vermiculite or dry sand) if mixed with a spill[1].
Containment: Transfer the collected solid into a sealable High-Density Polyethylene (HDPE) wide-mouth container or a glass jar.
Consumables: Place all contaminated weighing paper, spatulas, and disposable PPE (gloves) into a designated solid hazardous waste bag (often a 6-mil polyethylene bag).
Labeling: Affix a hazardous waste tag immediately. Specify the exact chemical name (do not use abbreviations) and check the boxes for "Toxic" and "Irritant".
Protocol B: Handling Liquid Waste (Solutions and Washings)
Causality: The compound is typically dissolved in organic solvents (e.g., DMSO, DMF, or dichloromethane) during biological assay preparation or synthesis. The solvent dictates the primary hazard of the liquid waste.
Segregation: Determine if the solvent is halogenated (e.g., DCM) or non-halogenated (e.g., DMSO, Ethyl Acetate).
Transfer: Using a funnel, carefully pour the solution into the appropriate institutional liquid waste carboy. Leave at least 10-20% headspace in the carboy to accommodate vapor expansion.
Secondary Containment: Ensure the waste carboy is stored in a secondary containment tray to capture any catastrophic failure of the primary vessel.
Closure: Keep the container tightly closed at all times except when actively adding waste[3].
Protocol C: Institutional Handoff and Final Destruction
Transfer to EHS: Once the satellite accumulation container is full (or reaches the institutional time limit, typically 90 days), transfer it to the facility's Environmental Health and Safety (EHS) department.
Incineration Mechanism: EHS will entrust the disposal to a licensed waste management company[2]. The standard destruction method for nitroaromatic pyrazoles is high-temperature rotary kiln incineration. The process operates at temperatures exceeding 1000°C, breaking the molecule down into CO2, H2O, and NOx. The facility's wet scrubbers subsequently neutralize the NOx gases before atmospheric release, preventing environmental contamination[1][3].
Emergency Spill Response
In the event of an accidental release, immediate containment is required to prevent environmental dispersion.
Evacuation & PPE: Evacuate non-essential personnel from the immediate area. Don appropriate PPE: chemical-resistant gloves (nitrile, minimum 8 mil), tight-sealing safety goggles, and a lab coat[4]. If the spill is large and involves volatile solvents, a NIOSH-approved respirator may be required[1].
Containment: Prevent the spill from entering drains, waterways, or soil[1].
Absorption: For solutions, cover the spill with a non-combustible absorbent material (e.g., diatomaceous earth or sand). For solid spills, lightly mist with water (if compatible) to prevent dust generation before sweeping, or use a HEPA vacuum.
Disposal of Spill Material: Treat all absorbent material as hazardous waste and process via Protocol A . Wash the contaminated surface thoroughly with soap and water[3].
Personal protective equipment for handling 1-[(2-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylic acid
An advanced, self-validating safety and operational framework is required when handling novel pharmaceutical intermediates such as 1-[(2-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylic acid . In drug discovery and developm...
Author: BenchChem Technical Support Team. Date: March 2026
An advanced, self-validating safety and operational framework is required when handling novel pharmaceutical intermediates such as 1-[(2-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylic acid . In drug discovery and development, compounds containing both nitroaromatic and carboxylic acid moieties present unique toxicological and logistical challenges.
As a Senior Application Scientist, I have structured this guide to provide researchers with field-proven, mechanistic insights into the safe handling, personal protective equipment (PPE) selection, and disposal of this specific chemical class. This protocol ensures compliance with stringent laboratory safety standards while maintaining experimental integrity.
Mechanistic Hazard Profiling & Causality
To establish a self-validating safety system, we must first understand why specific PPE and handling protocols are required. The hazard profile of 1-[(2-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylic acid is dictated by its distinct functional groups:
The Nitroaromatic Moiety (2-nitrophenoxy): Nitroaromatic compounds are highly lipophilic, allowing for rapid dermal absorption. Biologically, the nitro group is susceptible to sequential reduction by cellular nitroreductases, forming highly reactive nitroso and hydroxylamino intermediates. These intermediates can form covalent adducts with DNA, leading to severe mutagenicity and genotoxicity[1][2].
The Carboxylic Acid Moiety: This group imparts localized acidity, making the compound a severe irritant to the eyes, skin, and respiratory mucous membranes. If aerosolized as a fine powder, inhalation can cause acute respiratory distress.
The Pyrazole Core: While often a stable pharmacophore, its combination with a nitroaromatic group requires the compound to be treated as a highly toxic, potentially sensitizing agent.
Because the specific in vivo toxicity of this exact novel intermediate may be uncharacterized, it must be handled under the strict guidelines for compounds of unknown toxicity, as outlined in the National Research Council's Prudent Practices in the Laboratory[3][4].
Metabolic activation pathway of nitroaromatics leading to genotoxicity.
Mandatory Personal Protective Equipment (PPE) Framework
The Occupational Safety and Health Administration (OSHA) PPE Standard (29 CFR 1910.132) mandates that employers assess workplace hazards and select appropriate protective gear[5][6]. Based on the lipophilicity and irritant properties of this compound, standard laboratory PPE is insufficient.
Table 1: Quantitative & Qualitative PPE Specifications
Nitroaromatics easily permeate thin latex/nitrile. The outer layer provides chemical resistance; the inner layer maintains a clean barrier during doffing.
Eye/Face Protection
ANSI Z87.1-certified indirect-vented safety goggles. Add a face shield for solution transfers >50 mL.
Prevents severe ocular irritation from carboxylic acid dust/aerosols and protects against splash hazards during solvation.
Prevents dermal absorption of lipophilic dust. Tyvek sleeves prevent wrist exposure between the glove and lab coat cuff.
Respiratory
Handled strictly within a Class II Biological Safety Cabinet (BSC) or Ventilated Balance Enclosure (VBE).
Prevents inhalation of mutagenic dust. If engineering controls fail, a NIOSH-approved P100 half-mask respirator is mandatory.
Step-by-Step Operational Methodologies
To ensure a self-validating workflow, every step of the handling process must isolate the operator from the compound.
Protocol A: Safe Weighing and Dispensing (Powder Form)
Fine powders of nitroaromatic carboxylic acids pose the highest risk of inhalation and cross-contamination.
Preparation: Verify that the VBE or Fume Hood is drawing air at a minimum face velocity of 80–100 feet per minute (fpm).
Donning: Apply all PPE listed in Table 1. Ensure the outer gloves overlap the Tyvek sleeves.
Static Mitigation: Use an anti-static zero-stat gun on the weighing vessel. Nitroaromatics can generate static charge, leading to powder aerosolization or, in extreme cases, energetic discharge.
Dispensing: Use a grounded, non-sparking spatula (e.g., PTFE-coated or ceramic) to transfer the 1-[(2-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylic acid into a pre-tared, sealable glass vial.
Sealing: Cap the vial inside the enclosure before transferring it to the reaction station.
Decontamination: Wipe down the balance and spatulas with a solvent capable of dissolving the compound (e.g., Acetone or DMSO), followed by a secondary wipe with 70% Isopropanol. Dispose of wipes in a sealed hazardous waste bag.
Protocol B: Chemical Spill Response
In the event of a powder or solution spill outside of primary containment:
Isolate: Evacuate personnel from the immediate 5-meter radius.
Assess & Upgrade PPE: If the spill is a dry powder, ensure respiratory protection (P100) is worn to prevent inhalation of aerosolized dust.
Containment (Dry Spill): Do not sweep. Gently cover the powder with damp absorbent pads (using water or a mild alkaline solution to neutralize the carboxylic acid) to prevent dust generation.
Containment (Wet Spill): Surround the spill with universal chemical absorbents.
Collection: Use non-sparking tools to scoop the absorbed material into a rigid, sealable polyethylene hazardous waste container.
Validation: Swab the area and test the pH to ensure no residual acidic contamination remains.
Standard operating procedure for handling novel nitroaromatic intermediates.
Waste Management and Disposal Logistics
Nitroaromatic compounds must never be mixed with incompatible waste streams. Improper disposal can lead to exothermic reactions or environmental contamination.
Segregation: Dispose of all 1-[(2-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylic acid waste (including contaminated gloves, wipes, and reaction byproducts) in a dedicated, clearly labeled "Hazardous Organic Waste - Toxic/Nitroaromatic" container.
Incompatibilities: Strictly isolate this waste from strong reducing agents (which could aggressively reduce the nitro group), heavy metals, and strong bases (which will violently deprotonate the carboxylic acid).
Regulatory Compliance: Ensure disposal complies with local EPA/RCRA regulations for toxic organic compounds, utilizing licensed hazardous waste incineration facilities capable of handling nitrogenous organics without releasing toxic NOₓ gases.
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. Working with Chemicals - Prudent Practices in the Laboratory. National Academies Press (US), 2011. Available at:[Link]
National Research Council (US) Committee on Prudent Practices in the Laboratory. Management of Chemicals - Prudent Practices in the Laboratory. National Academies Press (US), 2011. Available at:[Link]
Occupational Safety and Health Administration (OSHA). A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. PMC, 2025. Available at:[Link]
Clarion Safety Systems. OSHA's PPE Laboratory Standards. 2022. Available at:[Link]
Ju, K.-S., & Parales, R. E. Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, PMC, 2010. Available at:[Link]